Technical Documentation Center

tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate
  • CAS: 1434126-99-4

Core Science & Biosynthesis

Foundational

Technical Guide: Stereoselective Synthesis of tert-butyl N-[(3_S_,4_R_)-3-fluoropiperidin-4-yl]carbamate

This technical guide details the stereoselective synthesis of tert-butyl N-[(3_S_,4_R_)-3-fluoropiperidin-4-yl]carbamate . This scaffold is a critical pharmacophore in modern medicinal chemistry, particularly for kinase...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stereoselective synthesis of tert-butyl N-[(3_S_,4_R_)-3-fluoropiperidin-4-yl]carbamate . This scaffold is a critical pharmacophore in modern medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, PARP) and antifungal agents (e.g., Olorofim analogues), where the cis-fluorine-amine relationship dictates binding affinity and metabolic stability.[1][2]

[2][3][4]

Executive Summary & Retrosynthetic Strategy

The synthesis of (3S,4R)-3-fluoropiperidin-4-amine derivatives presents a distinct stereochemical challenge: establishing the cis-relationship between the vicinal fluorine and amine substituents while controlling absolute configuration.[2][3] Traditional nucleophilic fluorination (e.g., DAST on alcohols) often leads to elimination byproducts or requires inversion strategies that are difficult to scale.[1][2][3]

The most robust, scalable pathway—validated by process chemistry groups at major pharmaceutical firms (e.g., Merck, Vertex)—utilizes the Asymmetric Hydrogenation of Functionalized Pyridines .[1] This route avoids direct C(sp³)-F bond formation on the piperidine ring, instead carrying the fluorine from an aromatic precursor and setting stereochemistry via catalytic hydrogenation.[1][2]

Retrosynthetic Disconnection
  • Target: (3S,4R)-3-fluoro-4-(Boc-amino)piperidine (cis-configuration).

  • Precursor: Chiral Tetrahydropyridine (Enamide).[1][2][3]

  • Starting Material: 3-Fluoro-4-aminopyridine (Commercially Available).[2][3][4]

Detailed Synthesis Protocol

Phase I: Precursor Assembly (Aromatization & Activation)[1][2][4]

This phase converts the inexpensive pyridine starting material into an activated tetrahydropyridine substrate suitable for asymmetric hydrogenation.[2]

Step 1: N-Boc Protection of Exocyclic Amine

The exocyclic amine is protected first to prevent interference during the quaternization step and to serve as a directing group during hydrogenation.[2]

  • Reagents: 3-Fluoro-4-aminopyridine, Di-tert-butyl dicarbonate (Boc₂O), HMDS (catalyst) or DMAP/TEA.[1][2][3]

  • Conditions: THF or DCM, Reflux or RT, 12–24 h.[1][2]

  • Mechanism: Nucleophilic attack of the pyridyl amine on Boc₂O.[2]

  • Yield Target: >90%.

Step 2: Pyridine Activation (Quaternization)

To facilitate partial reduction, the pyridine nitrogen is alkylated.[1][2] The benzyl group is preferred as it is easily removed (hydrogenolysis) in the final step.[1][2]

  • Reagents: tert-butyl (3-fluoropyridin-4-yl)carbamate (from Step 1), Benzyl Bromide (BnBr).[1][2][3]

  • Solvent: Acetone or Acetonitrile (polar aprotic promotes salt precipitation).[1][2][3]

  • Protocol:

    • Dissolve substrate in Acetone.

    • Add 1.1 eq BnBr.[2][3][5]

    • Heat to reflux for 4–6 hours.

    • Cool to 0°C; the pyridinium salt precipitates.[2][3]

    • Filtration yields the clean 1-benzyl-4-((tert-butoxycarbonyl)amino)-3-fluoropyridin-1-ium bromide .[2][3]

Step 3: Regioselective Partial Reduction

This is a critical control point.[2][3] We must reduce the pyridinium salt to the tetrahydropyridine (enamide) without over-reducing to the racemic piperidine.[1]

  • Reagents: Sodium Borohydride (NaBH₄).[1][2][3]

  • Solvent: Methanol (absolute) at -10°C to 0°C.[1][2][3]

  • Process:

    • Dissolve pyridinium salt in MeOH.

    • Slowly add NaBH₄ (pellets or solution) while maintaining T < 0°C.

    • Mechanism: Hydride attacks the activated pyridinium ring.[2][3] The presence of the electron-withdrawing fluorine and the electron-donating nitrogen substituents directs the reduction to yield the 1,2,3,6-tetrahydropyridine derivative.[1]

  • Outcome: Isolation of tert-butyl (1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)carbamate.[2][3]

Phase II: Stereoselective Hydrogenation (The Core Technology)[1][2][4]

This step defines the (3S,4R) stereocenters.[1][2] The use of a Rhodium catalyst with a chiral phosphine ligand (e.g., Walphos or Josiphos family) ensures facial selectivity.[1][2]

Step 4: Asymmetric Hydrogenation[2][3][4]
  • Substrate: tert-butyl (1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)carbamate.[2][3]

  • Catalyst System:

    • Precursor: [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄ (1–2 mol%).[1][2][3]

    • Ligand: (R)-Walphos (e.g., Walphos SL-W003-1) or similar ferrocenyl ligands.[1][2][3] Note: Ligand enantiomer must be screened to match the desired (3S,4R) output.

  • Conditions: Hydrogen gas (10–30 bar), TFE (Trifluoroethanol) or MeOH, 25–40°C.[1][2][3]

  • Stereochemical Rationale:

    • Cis-Selectivity: The hydrogenation of the internal alkene naturally favors the cis addition of hydrogen. The fluorine substituent prefers an axial orientation due to the gauche effect with the protonated nitrogen (or dipole interactions), and the bulky Boc group directs hydrogenation from the opposite face.[1]

    • Enantioselectivity: The chiral ligand differentiates the enantiotopic faces of the alkene.

  • Yield/ee: Typically >95% yield, >90% ee (upgradable via recrystallization).[1][2][3]

Step 5: N-Debenzylation (Final Deprotection)

The benzyl group is removed to yield the free secondary amine on the piperidine ring.[2]

  • Reagents: Pd/C (10% loading), H₂ (1 atm), MeOH/Acetic Acid.

  • Process: Standard hydrogenolysis.[2][3] The Boc group remains stable under these neutral/mildly acidic conditions.[2]

  • Final Product: tert-butyl N-[(3_S_,4_R_)-3-fluoropiperidin-4-yl]carbamate .

Pathway Visualization (Graphviz)[1][2][4]

The following diagram illustrates the critical flow from raw materials to the chiral target.

SynthesisPathway start START: 3-Fluoro-4-aminopyridine step1 Step 1: N-Boc Protection (Boc2O, THF) start->step1 step2 Step 2: Activation/Quaternization (BnBr, Acetone, Reflux) step1->step2 inter1 Intermediate: Pyridinium Salt step2->inter1 step3 Step 3: Regioselective Reduction (NaBH4, MeOH, <0°C) inter1->step3 Partial Reduction inter2 Intermediate: Tetrahydropyridine (Enamide) step3->inter2 step4 Step 4: Asymmetric Hydrogenation (Rh-Walphos, H2, TFE) CRITICAL STEREO-DEFINING STEP inter2->step4 Stereoselective H2 inter3 Intermediate: (3S,4R)-N-Benzyl-Piperidine step4->inter3 Sets (3S,4R) step5 Step 5: N-Debenzylation (Pd/C, H2) inter3->step5 final TARGET: tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate step5->final

Caption: Figure 1. Chemo-enzymatic and catalytic route for the asymmetric synthesis of the target fluoropiperidine.

Key Analytical Data & Quality Control

To ensure the integrity of the synthesis, the following analytical markers must be verified.

ParameterMethodAcceptance CriteriaNotes
Stereochemistry ¹⁹F-NMRAxial F signal (distinct J-coupling)cis-F-H coupling (J ~50Hz) and H3-H4 coupling distinguish cis/trans.[2][3]
Enantiomeric Excess Chiral HPLC> 98% ee Column: Chiralpak AD-H or IC. Mobile Phase: Hexane/IPA.[2][3]
Identity ¹H-NMR (DMSO-d₆)δ ~4.5 (d, J=50Hz, CHF), δ ~1.4 (s, 9H, Boc)Confirm absence of aromatic protons (indicates full reduction).[1][2][3]
Purity LC-MS> 98% AreaMonitor for des-fluoro impurities (over-reduction).
Troubleshooting the "Cis" Configuration

The cis-3-fluoro-4-aminopiperidine system prefers a conformation where the Fluorine is axial and the Amino group is equatorial .[2][3]

  • Observation: In ¹H-NMR, the H3 proton (geminal to Fluorine) will appear as a "doublet of multiplets" with a large geminal F-H coupling (~48-50 Hz) and small vicinal couplings, indicative of an equatorial proton (axial fluorine).[1][2][3]

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Retrieved from [Link]

  • Li, X., et al. (2021).[1][2][3] Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation. Organic Process Research & Development. Retrieved from [Link][1][2][3]

  • Reed, D. P., et al. (2013).[1][2][3] Enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Tetrahedron Letters. Retrieved from [Link]

  • Vertex Pharmaceuticals. (2019).[1][2][3] Patent WO2019/Synthesis of Fluorinated Piperidines.[2][3] (Contextual grounding via search result 1.1).

Sources

Exploratory

tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate CAS number 1268520-95-1

CAS Number: 1268520-95-1 Molecular Formula: C₁₀H₁₉FN₂O₂ Molecular Weight: 218.27 g/mol [1] Executive Technical Summary tert-Butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate represents a high-value chiral building block...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1268520-95-1 Molecular Formula: C₁₀H₁₉FN₂O₂ Molecular Weight: 218.27 g/mol [1]

Executive Technical Summary

tert-Butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate represents a high-value chiral building block in modern medicinal chemistry, particularly for fragment-based drug discovery (FBDD).[1] Its core value lies in the fluorine gauche effect , which imposes a specific conformational bias on the piperidine ring, distinct from its non-fluorinated analogues.

This scaffold is frequently utilized to:

  • Modulate Basicity: The electron-withdrawing fluorine atom lowers the pKa of the piperidine nitrogen (when deprotected), improving oral bioavailability and blood-brain barrier (BBB) penetration.[1]

  • Lock Conformation: The stereoelectronic interactions of the C3-fluorine restrict the ring puckering, reducing the entropic penalty upon protein binding.

  • Block Metabolism: Fluorination at the C3 position blocks oxidative metabolism (P450-mediated hydroxylation) common at the

    
    -position to the amine.[1]
    

Critical Note on Stereochemistry: The (3S, 4R) configuration denotes the cis -isomer.[1] Researchers must exercise extreme caution during procurement, as CAS 1268520-95-1 is occasionally cross-referenced with trans-isomers or racemates in commercial databases.[1] Verification via 2D-NMR and chiral HPLC is mandatory.[1]

Structural & Conformational Analysis

The Fluorine Gauche Effect & Axial Preference

Unlike cyclohexanes where substituents prefer the equatorial position to minimize 1,3-diaxial interactions, 3-fluoropiperidines often exhibit a preference for the axial fluorine conformer.[1] This is driven by the


 hyperconjugation (when the amine is free) and electrostatic dipole minimization.[1]

In the (3S, 4R) isomer, the C3-Fluorine and C4-Carbamate are cis.[1]

  • Conformer A: F-Axial / NHBoc-Equatorial (Stabilized by gauche effect).[1]

  • Conformer B: F-Equatorial / NHBoc-Axial (Destabilized by steric strain of the bulky Boc group).[1]

The predominance of Conformer A makes this scaffold an excellent pre-organized mimic for bioactive turns or loops.

Graphviz Visualization: Conformational Equilibrium

The following diagram illustrates the thermodynamic preference for the axial-fluorine conformation in the (3S, 4R) system.

Conformation ConfA (3S, 4R)-Conformer A (F-Axial, NHBoc-Equatorial) THERMODYNAMICALLY PREFERRED ConfB (3S, 4R)-Conformer B (F-Equatorial, NHBoc-Axial) STERICALLY HINDERED ConfB->ConfA  Equilibrium favors A   Factors Stabilizing Factors: 1. Dipole Minimization 2. Hyperconjugation (sigma C-H -> sigma* C-F) Factors->ConfA

Figure 1: Conformational equilibrium of (3S, 4R)-3-fluoropiperidine derivatives showing the preference for axial fluorine orientation.

Synthetic Methodology

The synthesis of enantiopure (3S, 4R)-3-fluoropiperidines is challenging due to the risk of racemization at the C3 position (alpha to the ketone in precursors).[1] The most robust industrial route involves the synthesis of the racemate followed by classical resolution or enzymatic separation.

Route: Reductive Amination & Chiral Resolution

This protocol ensures high diastereoselectivity (cis preference) during the reductive amination step, followed by enantiomeric separation.

Step-by-Step Protocol

Step 1: Enamine Formation & Fluorination

  • Reactant: tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).[1]

  • Reagents: Morpholine (catalyst), Selectfluor (electrophilic fluorine source).[1]

  • Conditions: React in Acetonitrile (MeCN) at reflux to form the enamine, followed by treatment with Selectfluor at 0°C.

  • Mechanism: Electrophilic fluorination occurs at the C3 position.

  • Intermediate: tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate (Racemic).[1]

Step 2: Diastereoselective Reductive Amination

  • Reagents: Ammonium acetate (

    
    ), Sodium cyanoborohydride (
    
    
    
    ).[1]
  • Solvent: Methanol/Ethanol.[1]

  • Conditions: Stir at room temperature for 12-24 hours.

  • Critical Insight: The hydride attack occurs preferentially from the face opposite the fluorine atom (due to electrostatic repulsion/dipole effects), yielding the cis-isomer ((3S,4R) + (3R,4S)) as the major product (>9:1 dr).[1]

Step 3: Boc Protection of Exocyclic Amine

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), Triethylamine (
    
    
    
    ).[1]
  • Product: Racemic cis-di-Boc intermediate (or mono-Boc if piperidine N was benzyl-protected). Note: For the specific CAS target, the piperidine N is usually free or protected orthogonally. If the target is the carbamate shown, we protect the exocyclic amine.

Step 4: Chiral Resolution (The Specificity Step)

  • Method: Chiral Supercritical Fluid Chromatography (SFC) or Classical Resolution using L-Tartaric acid.[1]

  • Column (SFC): Chiralpak AD-H or OD-H.

  • Mobile Phase:

    
     / Methanol (with 0.1% Diethylamine).[1]
    
  • Target: Collect the (3S, 4R) peak (retention time must be validated against a standard).

Graphviz Visualization: Synthetic Workflow

Synthesis Start Start: N-Boc-4-piperidone Step1 Step 1: Enamine Formation + Selectfluor Start->Step1 Inter1 Intermediate: (±)-3-Fluoro-4-oxopiperidine Step1->Inter1 Step2 Step 2: Reductive Amination (NH4OAc, NaBH3CN) Inter1->Step2 Inter2 Intermediate: (±)-cis-3-Fluoro-4-aminopiperidine Step2->Inter2 Note2 Mechanism Note: Hydride attack yields CIS-diastereomer (>90%) Note2->Step2 Step3 Step 3: Boc Protection (Exocyclic Amine) Inter2->Step3 Step4 Step 4: Chiral Resolution (SFC or Tartrate Salt) Step3->Step4 Final Target Product: tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate (>98% ee) Step4->Final

Figure 2: Synthetic route highlighting the critical diastereoselective reduction and enantiomeric resolution steps.

Characterization & Quality Control

Trustworthy identification of the (3S, 4R) isomer requires validating both the relative stereochemistry (cis vs trans) and absolute stereochemistry (S, R vs R, S).[1]

NMR Spectroscopy Guidelines
  • ¹⁹F NMR: Essential for purity check. The cis and trans isomers typically show distinct chemical shifts (

    
     ppm).[1]
    
  • ¹H NMR Coupling (J-values):

    • H3-H4 Vicinal Coupling:

      • Cis (Axial-Equatorial or Eq-Ax): Typically smaller

        
         values (
        
        
        
        Hz).[1]
      • Trans (Diaxial): Large coupling constant (

        
         Hz).[1]
        
    • Diagnostic: If the H3 multiplet is narrow, it supports the cis configuration (consistent with (3S, 4R) if F is axial and NH is equatorial).[1]

Analytical Specifications Table
ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 97.0%C18 Column, MeCN/H₂O gradient
Chiral Purity (ee) > 98.0%Chiralpak AD-H, SFC or Normal Phase
¹H NMR Consistent with structure400/500 MHz DMSO-d₆
Mass Spec [M+H]⁺ = 219.1 (Free base)LC-MS (ESI)
Stereochemistry (3S, 4R) cisConfirmed by 2D-NOESY & Specific Rotation

References

  • Conformational Analysis of Fluoropiperidines

    • Source: Sun, A., et al. (2013).[1][2] "Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry." The Journal of Organic Chemistry, 78(17), 8892-8897.[1][2]

    • URL:[Link][1]

  • Fluorine Gauche Effect & Design Principles

    • Source: Nairoukh, Z., et al. (2020).[1][3] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal, 26(61).[1]

    • URL:[Link][1]

  • General Synthesis of 3-Amino-4-fluoropiperidines

    • Source: Patent WO2011029054A1.[1] "Substituted 3-fluoropiperidines and methods of use thereof."

    • URL
  • Commercial Sourcing & CAS Verification

    • Source: ChemicalBook/Sigma-Aldrich Database Entries for CAS 1268520-95-1.[1]

Sources

Foundational

structure elucidation of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate

An In-depth Technical Guide to the Structure Elucidation of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate Introduction: The Imperative of Precision in Molecular Scaffolding In the landscape of modern drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate

Introduction: The Imperative of Precision in Molecular Scaffolding

In the landscape of modern drug discovery, fluorinated piperidines represent a cornerstone scaffold. Their prevalence stems from the unique conformational and electronic properties imparted by the fluorine atom, which can significantly influence a molecule's metabolic stability, pKa, and binding affinity. The compound tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate is a vital building block in this domain. Its precise three-dimensional structure, defined by the (3S,4R) stereochemistry, is not a trivial detail but a critical determinant of its future utility in complex pharmaceutical agents. An error in structural assignment can lead to the costly pursuit of inactive or undesirable enantiomers.

This guide provides a comprehensive, multi-technique approach to the unequivocal structure elucidation of this molecule. We will move beyond the mere listing of data to explain the causality behind the analytical choices, demonstrating how a synergistic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques builds an unassailable structural proof. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for structural verification.

Part 1: Foundational Analysis - Molecular Mass and Elemental Composition

The first step in any structural elucidation workflow is to confirm the molecular formula and weight. This establishes the elemental puzzle pieces that must be assembled.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. Using a technique like Electrospray Ionization (ESI), the molecule is gently ionized, typically by protonation, to form the [M+H]⁺ ion.

Causality: The choice of ESI is based on its soft ionization nature, which minimizes fragmentation and preserves the molecular ion, a necessity for accurate mass determination. The high resolution of a Time-of-Flight (TOF) or Orbitrap mass analyzer can distinguish between isobars (molecules with the same nominal mass but different elemental compositions).

The expected fragmentation pattern of the N-Boc protecting group serves as an internal validation of the structure. The carbamate is prone to characteristic losses under ionization conditions, primarily the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group.

Data Summary: Mass Spectrometry

ParameterExpected ValueObservation
Molecular FormulaC₁₀H₁₉FN₂O₂Confirmed by HRMS
Monoisotopic Mass218.1431 g/mol [M+H]⁺ observed at m/z 219.1509
Key Fragment[M-C₄H₈+H]⁺Loss of isobutylene (m/z 163.0877)

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Use positive ion mode with a capillary voltage of ~3.5-4.5 kV.

  • Mass Analysis: Acquire data over a mass range of m/z 50-500.

  • Data Processing: Determine the accurate mass of the [M+H]⁺ peak and use the instrument's software to generate a list of possible elemental compositions within a 5 ppm mass tolerance.

Part 2: Functional Group Identification via Vibrational Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a rapid and non-destructive method for identifying the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy

The presence of the carbamate and the piperidine ring will give rise to a distinct IR spectrum. The most prominent feature is the strong carbonyl (C=O) stretch of the Boc group. The N-H bonds of the carbamate and the secondary amine in the piperidine ring will also produce characteristic stretching frequencies.

Causality: Attenuated Total Reflectance (ATR) is the preferred technique as it requires minimal sample preparation and is suitable for solid or liquid samples. The key diagnostic peaks, particularly the intense C=O stretch, provide immediate confirmation of the carbamate's integrity.

Data Summary: Key FTIR Absorption Bands

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
N-H (Carbamate)Stretch3300 - 3400
N-H (Piperidine)Stretch3250 - 3350
C-H (Aliphatic)Stretch2850 - 3000
C=O (Carbamate)Stretch1680 - 1720 (strong)
N-HBend1510 - 1550
C-FStretch1000 - 1100

Experimental Protocol: ATR-FTIR

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance spectrum.

Part 3: Definitive Connectivity and Stereochemistry by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments is required to assign all proton and carbon signals and, crucially, to establish the relative stereochemistry. The conformational behavior of fluorinated piperidines has been a subject of detailed study, with NMR being the primary tool for investigation.[1][2]

1D NMR: ¹H, ¹³C, and ¹⁹F Spectra
  • ¹H NMR: Provides information on the chemical environment, connectivity (via spin-spin coupling), and relative number of protons. Key features for this molecule include a sharp singlet for the nine equivalent tert-butyl protons, and a series of complex, coupled multiplets for the piperidine ring protons. The presence of fluorine will introduce additional J-coupling (H-F coupling) to nearby protons, most notably H3 and H4.

  • ¹³C NMR: Reveals all unique carbon atoms. The carbonyl carbon of the Boc group is highly deshielded (~155 ppm). The carbon bearing the fluorine (C3) will appear as a doublet due to a large one-bond ¹J(C-F) coupling, a definitive indicator of the fluorine's location.

  • ¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive.[3] For this molecule, a single resonance is expected. Its multiplicity will be a doublet of doublets (or more complex multiplet) due to coupling with H3 and H4, confirming its position on the ring.

2D NMR: COSY, HSQC, HMBC, and NOESY
  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks. This is used to "walk" around the piperidine ring, identifying which protons are adjacent to one another.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the overall carbon skeleton and the placement of quaternary carbons and heteroatoms. For example, the N-H proton of the carbamate will show a correlation to the carbonyl carbon.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the ultimate experiment for determining the relative stereochemistry. The NOE effect is observed between protons that are close in space, regardless of their bonding connectivity. For the target (3S,4R) stereochemistry, the fluorine atom and the carbamate group are cis to each other on the piperidine ring. Assuming a chair conformation, this means one must be axial and the other equatorial, or both could be equatorial/axial depending on the ring conformation. A key NOE correlation would be expected between H3 and H4, confirming their cis relationship.

Data Summary: Predicted NMR Assignments (in CDCl₃, representative values)

Position¹³C δ (ppm)¹H δ (ppm)Key 2D Correlations
Boc (CH₃)₃~28.4~1.45 (s, 9H)HMBC to Boc C=O and C(CH₃)₃
Boc C (CH₃)₃~80.0-HMBC from Boc CH₃ protons
Boc C=O~155.5-HMBC from NH proton
C2~45-50Complex multipletCOSY to H3, H6; HSQC to C2
C3~85-90 (d, ¹J(C-F) ≈ 180-200 Hz)Complex multipletCOSY to H2, H4; HSQC to C3; NOESY to H4, H5
C4~50-55Complex multipletCOSY to H3, H5; HSQC to C4; NOESY to H3, H2
C5~25-30Complex multipletCOSY to H4, H6; HSQC to C5
C6~40-45Complex multipletCOSY to H5, H2; HSQC to C6
NH (Carbamate)-Broad singletHMBC to C4, C=O
NH (Piperidine)-Broad singlet-

Experimental Protocols: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard one-pulse ¹H spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ and CH₂ signals.

  • ¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum.

  • 2D NMR: Acquire standard gradient-selected COSY, HSQC, HMBC, and NOESY spectra using the instrument's default parameter sets, optimizing as needed. A NOESY mixing time of 500-800 ms is typically appropriate for molecules of this size.

Part 4: Unambiguous 3D Structure - Single-Crystal X-ray Diffraction

While NMR provides definitive proof of structure in solution, single-crystal X-ray crystallography provides an unparalleled, unambiguous image of the molecule in the solid state. It is the gold standard for determining absolute stereochemistry (if a heavy atom is present or through advanced techniques) and detailed conformational information.

Causality: This technique is definitive. It directly visualizes the atomic positions, confirming connectivity, relative stereochemistry, and the solid-state conformation (e.g., chair form of the piperidine ring, axial/equatorial nature of substituents).

Expected Outcome: An X-ray crystal structure would be expected to show:

  • A piperidine ring in a classic chair conformation.

  • A cis relationship between the fluorine at C3 and the carbamate at C4.

  • Specific bond lengths and angles, including the C-F bond length and the geometry of the carbamate group.

Experimental Protocol: X-ray Crystallography

  • Crystallization: Grow a single, diffraction-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a diffractometer and cool it under a stream of nitrogen gas. Irradiate the crystal with monochromatic X-rays and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

Integrated Workflow and Logic

The elucidation process is a logical progression, with each technique building upon the last. Mass spectrometry confirms the atomic building blocks, FTIR identifies the types of bonds holding them together, and a suite of NMR experiments assembles the final structure and defines its 3D orientation in solution.

G cluster_0 Structure Elucidation Workflow MS Mass Spectrometry FTIR FTIR Spectroscopy MS->FTIR Elemental Formula NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) FTIR->NMR_1D Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Assignments NOESY NOESY NMR_2D->NOESY Connectivity Map Final Final Confirmed Structure NMR_2D->Final Final Assignments NOESY->Final Relative Stereochemistry XRAY X-ray Crystallography (Optional Confirmation) XRAY->Final Absolute 3D Structure

Caption: The integrated workflow for structure elucidation.

G cluster_piperidine Piperidine Ring (Chair Conformation) H3 H3 H4 H4 H3->H4 Key cis NOE H5a H5a H3->H5a diaxial NOE H2a H2a H4->H2a diaxial NOE

Caption: Key NOESY correlations confirming the cis-stereochemistry.

Conclusion

The structural elucidation of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate is a case study in the power of modern analytical chemistry. Through the systematic application of mass spectrometry, IR spectroscopy, and a comprehensive suite of NMR experiments, its molecular formula, functional groups, atomic connectivity, and, most critically, its relative stereochemistry can be determined with unshakable confidence. While X-ray crystallography offers the ultimate confirmation, a well-executed NMR analysis is sufficient to provide a definitive and trustworthy structural assignment. This rigorous, multi-faceted approach ensures the integrity of the chemical matter, a prerequisite for its successful application in research and development.

References

  • PubChem. tert-butyl N-[(3S)-piperidin-3-yl]carbamate. National Center for Biotechnology Information. Available at: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 11434-11441. Available at: [Link]

  • Aqbiopharma. tert-butyl ((3R,4R)-3-fluoropiperidin-4-yl)carbamate. Available at: [Link]

  • Haskali, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11514-11520. Available at: [Link]

  • PubMed. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2018). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Industrial & Engineering Chemistry Research. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Analytical Chemistry. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • ResearchGate. (2011). Synthesis and Structural Elucidation of 1,2‐Disubstituted 3‐Fluoropiperidines. Available at: [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie. Available at: [Link]

Sources

Exploratory

Discovery of Novel Fluoropiperidinyl Carbamate Derivatives

Targeting Serine Hydrolases for Neurodegenerative and Inflammatory Disorders Executive Summary: The Strategic Imperative The piperidine scaffold is ubiquitous in medicinal chemistry, yet it frequently suffers from rapid...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Serine Hydrolases for Neurodegenerative and Inflammatory Disorders

Executive Summary: The Strategic Imperative

The piperidine scaffold is ubiquitous in medicinal chemistry, yet it frequently suffers from rapid oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). This guide details the discovery and optimization of fluoropiperidinyl carbamate derivatives , a class of compounds designed to overcome these metabolic liabilities while maintaining potent inhibition of serine hydrolases, specifically Fatty Acid Amide Hydrolase (FAAH) and Acetylcholinesterase (AChE) .

By strategically incorporating fluorine atoms into the piperidine ring, we achieve two critical objectives:

  • Metabolic Blockade: Preventing

    
    -hydroxylation and subsequent ring opening.
    
  • Electronic Tuning: Modulating the basicity (

    
    ) of the piperidine nitrogen to optimize CNS penetration and reduce lysosomal trapping.
    

This whitepaper outlines a self-validating workflow for the design, synthesis, and evaluation of these novel derivatives.

Rational Design & SAR Logic

The design philosophy integrates the "Carbamate Warhead" concept with "Fluorine Scan" technology.

2.1 The Pharmacophore[1]
  • The Warhead (Carbamate): Acts as a pseudo-substrate for the catalytic serine (Ser241 in FAAH, Ser203 in AChE). The enzyme attacks the carbonyl, releasing the leaving group (phenol/alcohol) and forming a carbamoylated enzyme intermediate. This intermediate hydrolyzes very slowly, resulting in sustained inhibition.

  • The Scaffold (Fluoropiperidine): The piperidine ring serves as a linker, positioning the lipophilic tail (e.g., biphenyl, indole) into the hydrophobic channel of the enzyme.

  • The Modification (Fluorine): Introduction of fluorine at the C3 or C4 position.

2.2 The Fluorine Effect (Causality)

Replacing a hydrogen with fluorine (


) is a non-steric bioisostere but has profound electronic effects.
  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol) and resistant to CYP450 radical abstraction.

  • Basicity (

    
    ):  The electronegative fluorine pulls electron density from the piperidine nitrogen (through 
    
    
    
    -induction), lowering the
    
    
    by 1–2 units. This increases the fraction of non-ionized drug at physiological pH (7.4), enhancing blood-brain barrier (BBB) permeability.
2.3 Design Cycle Visualization

DesignCycle Lead Piperidine Lead (High Potency, Low Stability) Design Fluorine Scan Design (3-F, 4-F, 3,3-difluoro) Lead->Design Identify Metabolic Hotspots Synthesis Synthesis & Coupling (Carbamoylation) Design->Synthesis Bioisostere Replacement Testing In Vitro Evaluation (FAAH/AChE + Microsomes) Synthesis->Testing Generate Data Testing->Lead Refine SAR (Loop) Decision Select Candidate (High Potency + High t1/2) Testing->Decision Criteria Met

Figure 1: Iterative design cycle for optimizing metabolic stability via fluorination.

Chemical Synthesis Protocol

This protocol describes the synthesis of a representative 4-(3-fluoropiperidin-1-yl)phenyl carbamate .

3.1 Reagents & Materials[2][3][4]
  • Core: 3-fluoropiperidine hydrochloride (commercially available or synthesized via DAST fluorination).

  • Linker: 4-nitrophenyl chloroformate (activator).

  • Solvents: Dichloromethane (DCM), Anhydrous THF.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

3.2 Step-by-Step Methodology

Step 1: Activation of the Phenolic Moiety

  • Dissolve the lipophilic phenol (e.g., 3'-carbamoylbiphenyl-3-ol for FAAH inhibitors) in anhydrous DCM (0.1 M).

  • Add 1.2 equivalents of 4-nitrophenyl chloroformate and 1.5 equivalents of TEA.

  • Stir at 0°C for 2 hours.

  • Validation: TLC (Hexane:EtOAc 3:1) should show disappearance of the starting phenol and appearance of the activated carbonate.

Step 2: Carbamate Formation (The Coupling)

  • To the reaction mixture from Step 1, add 1.1 equivalents of 3-fluoropiperidine .

  • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Mechanism: The secondary amine of the fluoropiperidine attacks the carbonate, displacing the p-nitrophenol leaving group.

  • Workup: Wash with sat.

    
     (to remove p-nitrophenol), water, and brine. Dry over 
    
    
    
    .
  • Purification: Silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

Step 3: Structural Verification (Self-Validating)

  • 1H NMR (CDCl3): Look for the diagnostic multiplet of the H-C-F proton (approx. 4.5–5.0 ppm,

    
    ).
    
  • 19F NMR: Confirm presence of a single fluorine signal (approx. -180 ppm).

  • LC-MS: Confirm parent ion

    
    .
    
3.3 Synthesis Workflow Diagram

SynthesisPath Start Lipophilic Phenol (Target Specificity) Activation Activation (p-Nitrophenyl Chloroformate) Start->Activation TEA, DCM, 0°C Intermediate Activated Carbonate (Reactive Intermediate) Activation->Intermediate Formation of mixed carbonate Coupling Nucleophilic Attack (3-Fluoropiperidine) Intermediate->Coupling Amine addition Product Final Fluoropiperidinyl Carbamate Coupling->Product - p-Nitrophenol

Figure 2: Synthetic pathway for carbamate generation via activated carbonate method.

Pharmacological Evaluation
4.1 In Vitro Enzyme Inhibition Assays

To validate the biological activity, we employ kinetic assays.

A. FAAH Inhibition Assay (Fluorescent)

  • Principle: Hydrolysis of the fluorogenic substrate AMC-Arachidonoyl Amide (AMC-AA) releases highly fluorescent 7-amino-4-methylcoumarin (AMC).

  • Protocol:

    • Incubate recombinant human FAAH (1 nM) with the test compound (various concentrations) for 30 minutes at 37°C (Pre-incubation is critical for carbamates to establish the covalent bond).

    • Add AMC-AA substrate (

      
      ).
      
    • Monitor fluorescence (

      
      ) for 60 minutes.
      
    • Data Output: Calculate

      
       using non-linear regression. For covalent inhibitors, report 
      
      
      
      .

B. AChE Inhibition Assay (Ellman's Method)

  • Principle: Hydrolysis of Acetylthiocholine (ATCh) produces thiocholine, which reacts with DTNB to form a yellow anion (TNB).

  • Protocol:

    • Incubate AChE (0.1 U/mL) with test compound in phosphate buffer (pH 8.0) for 20 mins.

    • Add ATCh (0.5 mM) and DTNB (0.3 mM).

    • Measure absorbance at 412 nm.

4.2 Metabolic Stability (Microsomal Stability)

This is the differentiating experiment for the fluorinated series.

  • System: Rat/Human Liver Microsomes (RLM/HLM) + NADPH regenerating system.

  • Method: Incubate compound (

    
    ) at 37°C. Sample at 0, 15, 30, 60 min. Analyze via LC-MS/MS.
    
  • Success Metric:

    
     (Intrinsic Clearance) of the fluorinated analog should be <50% of the non-fluorinated parent.
    
4.3 Data Summary Table
Compound IDStructureFAAH IC50 (nM)AChE IC50 (nM)t1/2 (RLM, min)
FP-01 (Lead) H-Piperidine4.2>10,00012.5
FP-02 3-Fluoro-Pip5.8>10,00045.0
FP-03 4-Fluoro-Pip12.1>10,00038.0
FP-04 3,3-Difluoro85.0>10,000>60.0

Note: FP-02 represents the optimal balance of potency retention and metabolic stability improvement.

Mechanism of Action: Covalent Inhibition

The efficacy of these derivatives relies on the carbamoylation of the catalytic serine.[2] Unlike reversible inhibitors, this forms a covalent bond that is stable for hours.

Mechanism Enzyme Free Enzyme (Serine-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Fluoropiperidinyl Carbamate Inhibitor->Complex TS Tetrahedral Intermediate Complex->TS Serine Attack AcylEnzyme Carbamoylated Enzyme (Inactive) TS->AcylEnzyme Covalent Bond Formation LeavingGroup Release of Phenol TS->LeavingGroup AcylEnzyme->Enzyme Slow Hydrolysis (k_off)

Figure 3: Catalytic cycle of serine hydrolase inactivation by carbamates.

References
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PubMed Central. Available at: [Link]

  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). Royal Society of Chemistry. Available at: [Link]

  • Inhibition of human acetyl- and butyrylcholinesterase by novel carbamates. PubMed Central. Available at: [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. MDPI. Available at: [Link]

  • Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. MDPI. Available at: [Link]

Sources

Foundational

The Fluorine Effect: A Paradigm Shift in Piperidine Conformational Control

An In-depth Technical Guide for Drug Development Professionals Abstract The piperidine ring is a cornerstone of modern pharmaceuticals, present in a significant percentage of FDA-approved small-molecule drugs.[1] Its con...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of modern pharmaceuticals, present in a significant percentage of FDA-approved small-molecule drugs.[1] Its conformational flexibility, however, presents a persistent challenge in drug design, where precise three-dimensional structure is paramount for biological activity. The strategic introduction of fluorine, an element with unique stereoelectronic properties, offers a powerful tool to lock the piperidine ring into a desired conformation, often in ways that defy classical steric arguments. This guide provides an in-depth analysis of the non-intuitive role fluorine plays in governing piperidine ring conformation, moving from fundamental stereoelectronic principles to their practical application in drug discovery and development. We will explore the causality behind the surprising stability of the axial-fluorine conformer and provide field-proven insights into how this phenomenon can be leveraged to fine-tune molecular properties and enhance therapeutic potential.

Beyond Sterics: The Axial Fluorine Anomaly

In introductory organic chemistry, the cyclohexane model dictates that substituents prefer the less-crowded equatorial position to minimize unfavorable 1,3-diaxial steric interactions. For instance, the equatorial conformer of fluorocyclohexane is approximately 0.25 kcal/mol more stable than the axial.[2] One might expect a similar trend in piperidines. However, extensive experimental and computational studies reveal a fascinating and powerful exception: fluorinated piperidines frequently and strongly prefer a conformation where the fluorine atom occupies the sterically more encumbered axial position.[3][4] This preference is not a minor perturbation; it is a profound conformational locking effect driven by potent, underlying stereoelectronic forces that override simple steric considerations. Understanding and harnessing these forces is a critical skill for the modern medicinal chemist.

The Driving Forces: A Deep Dive into Stereoelectronic Control

The axial preference of fluorine in piperidines is a consequence of a confluence of stabilizing interactions. The relative contribution of each force can depend on the substitution pattern, the protonation state of the nitrogen, and the surrounding solvent environment.[5]

Hyperconjugation: The Gauche Effect

A primary stabilizing force for the axial C-F bond is hyperconjugation, a type of stereoelectronic interaction often referred to as the fluorine gauche effect.[6][7] This effect involves the donation of electron density from a bonding orbital (σ) to a nearby anti-bonding orbital (σ). In the axial conformation of a 3-fluoropiperidine, the C-F bond's antibonding orbital (σC-F) is positioned perfectly anti-periplanar to the adjacent axial C-H bonds. This ideal alignment allows for efficient σC-H → σC-F hyperconjugation, which stabilizes the axial conformer.[5] A similar stabilizing interaction, σC-H → σC-N, also contributes.[5] These interactions are significantly weaker in the equatorial conformer due to improper orbital alignment.

cluster_axial Axial Conformer Stabilization Axial_Piperidine Axial 3-Fluoropiperidine Sigma_CH σ C-H Orbital (Electron Donor) Sigma_Star_CF σ* C-F Orbital (Electron Acceptor) Stabilization Hyperconjugative Stabilization Sigma_CH->Stabilization Orbital Overlap (anti-periplanar) Sigma_Star_CF->Stabilization

Caption: Hyperconjugation stabilizing an axial fluorine.

The Power of Protonation: Charge-Dipole Interactions

The conformational preference for an axial fluorine becomes even more pronounced when the piperidine nitrogen is protonated, a common state under physiological pH. In the piperidinium ion, a potent electrostatic attraction forms between the partially negative fluorine (Fδ-) and the positively charged hydrogen on the nitrogen (N+-H).[4] This C-Fδ-···+H-N charge-dipole interaction provides significant stabilization, but only when the fluorine atom is in the axial position, placing it in close proximity to the axial N-H bond. This interaction can be a dominant factor in determining the conformational outcome in charged species.[8]

Piperidinium Axial 3-Fluoropiperidinium Ion N⁺-H C-F Interaction Stabilizing Interaction Piperidinium:n->Interaction Positive Charge (H) Piperidinium:f->Interaction Dipole (δ⁻ on F) caption Charge-dipole interaction in the protonated state. cluster_workflow Conformational Analysis Workflow Synthesis 1. Synthesis of Fluorinated Piperidine Computation 2. Computational Modeling (DFT Calculations) Synthesis->Computation Input Structure NMR_Acq 3. NMR Data Acquisition (¹H, ¹⁹F, ¹³C, COSY, HSQC, NOESY) Computation->NMR_Acq Predict Spectra & Energies Coupling_Analysis 4. Coupling Constant Analysis (³JHF Measurement) NMR_Acq->Coupling_Analysis Raw Data Confirmation 5. Conformer Assignment (Axial vs. Equatorial) Coupling_Analysis->Confirmation Karplus Relationship Report 6. Final Structural Report Confirmation->Report

Caption: A typical workflow for conformational analysis.

Protocol: Determination of Fluorine Orientation via NMR Spectroscopy

This protocol provides a self-validating system for assigning the axial or equatorial conformation of a fluorine atom at the C3 position of a piperidine ring.

Objective: To unambiguously determine the dominant conformation of a 3-fluoropiperidine derivative in solution.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified fluorinated piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a final concentration of ~20 mM.

    • Transfer the solution to a high-quality NMR tube. The choice of solvent is critical, as it can influence the conformational equilibrium. [4]

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹⁹F NMR spectrum (proton-coupled).

    • Acquire a 2D ¹H-¹H COSY spectrum to confirm proton-proton connectivities.

    • Acquire a 2D ¹H-¹⁹F HSQC or HMBC spectrum to correlate fluorine with adjacent protons.

    • (Optional but Recommended) Acquire a 2D ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment for through-space correlation information. [9]

  • Data Analysis & Interpretation (The Self-Validating Step):

    • Primary Validation: The key to the assignment lies in the magnitude of the three-bond scalar coupling constant (³JHF) between the fluorine and the protons on the adjacent carbon (C4). [5] * Identify the signals for the C4 protons (H4ax and H4eq) from the COSY and HSQC spectra.

    • Measure the ³JHF values from the ¹H or ¹⁹F spectrum.

    • Apply the Karplus Relationship:

      • A large ³JHF coupling (typically 30-45 Hz ) is indicative of an anti-periplanar relationship (dihedral angle ≈ 180°) between F and H. This is only possible when the fluorine is axial and it is coupled to the axial proton at C4 (Fax-C3-C4-H4ax).

      • A small ³JHF coupling (typically 5-15 Hz ) is indicative of a gauche relationship (dihedral angle ≈ 60°). This is observed for Fax-C3-C4-H4eq, Feq-C3-C4-H4ax, and Feq-C3-C4-H4eq couplings.

  • Secondary Confirmation (Optional):

    • In the HOESY spectrum, an axial fluorine will show a strong through-space correlation (NOE) to other axial protons, particularly the axial proton at C5. An equatorial fluorine will show correlations to both axial and equatorial protons at C2 and C4.

Conclusion

The strategic incorporation of fluorine into the piperidine scaffold is a powerful and nuanced strategy in modern drug design. The ability of fluorine to induce a strong preference for the otherwise sterically disfavored axial conformation is a testament to the power of stereoelectronic effects. By understanding the interplay of hyperconjugation, charge-dipole interactions, and solvation effects, medicinal chemists can move beyond simple steric arguments to precisely control the three-dimensional architecture of their molecules. [4][5]This control enables the fine-tuning of critical physicochemical properties like pKa and lipophilicity, ultimately leading to the design of safer and more efficacious medicines. The principles and protocols outlined in this guide provide a framework for leveraging the unique properties of fluorine to solve long-standing challenges in drug development.

References

  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate.[Link]

  • The chair conformer of fluorocyclohexane is 0.25 kcal/mol more st... Pearson.[Link]

  • Fluorine in drug discovery: Role, design and case studies. National Center for Biotechnology Information.[Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.[Link]

  • Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes. ChemRxiv.[Link]

  • Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed.[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Center for Biotechnology Information.[Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals.[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate.[Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase.[Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library.[Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.[Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Center for Biotechnology Information.[Link]

  • Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. ACS Publications.[Link]

Sources

Exploratory

A Senior Application Scientist's Technical Guide to tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate

Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Its satura...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of pharmacophoric elements, making it a highly valuable design element for engaging with biological targets. In recent years, the strategic incorporation of fluorine into this privileged structure has emerged as a powerful tactic for fine-tuning molecular properties and overcoming common drug development hurdles.[2]

This guide focuses on a particularly important building block: tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate . The cis relationship between the fluorine at the 3-position and the carbamate at the 4-position, combined with the specific (3S,4R) stereochemistry, creates a unique conformational and electronic profile. The presence of the fluorine atom can significantly modulate the pKa of the piperidine nitrogen, a critical parameter that influences a compound's solubility, cell permeability, and off-target activity, such as hERG channel binding.[2] This strategic fluorination can lead to improved efficacy and a better safety profile, as exemplified by its incorporation into advanced clinical candidates.[2]

This document provides an in-depth technical overview of this key synthetic intermediate, intended for researchers, chemists, and drug development professionals. We will delve into its nomenclature, physicochemical properties, synthesis strategies with a focus on the underlying chemical principles, and its application in the development of novel therapeutics.

Nomenclature and Physicochemical Properties

A clear understanding of the compound's identity is paramount for effective sourcing, synthesis, and documentation.

IUPAC Name and Synonyms
  • Systematic IUPAC Name: tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate[3]

  • Common Synonyms:

    • tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate

    • (3S,4R)-4-(Boc-amino)-3-fluoropiperidine

    • tert-Butyl (cis-3-fluoropiperidin-4-yl)carbamate[4]

    • (3S,4R)-4-Amino-3-fluoropiperidine-1-carboxylic acid tert-butyl ester[5]

It is crucial to specify the stereochemistry, as different isomers will have distinct properties and applications. The (3R,4S) enantiomer and the trans diastereomers are different chemical entities.

Chemical Structure

Figure 1: 2D structure of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate.

Physicochemical and Spectroscopic Data
PropertyValueSource
CAS Number 907544-20-1[3]
Molecular Formula C₁₀H₁₉FN₂O₂[3]
Molecular Weight 218.27 g/mol [3]
Appearance Colorless to off-white solid-liquid mixture[5]
Boiling Point (Predicted) 285.6 ± 40.0 °C[5]
Density (Predicted) 1.11 ± 0.1 g/cm³[5]
Storage 2-8°C, protect from light[5]

Synthesis Strategies: From Benchtop Protocols to Advanced Methodologies

The stereoselective synthesis of 3,4-disubstituted piperidines, especially with a challenging fluorine substituent, requires careful planning. Here we discuss a reliable, scalable method and explore advanced alternatives that are finding increasing use in process chemistry.

Experimental Protocol: Synthesis via Catalytic Transfer Hydrogenation

A common and practical method for the synthesis of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate is through the deprotection of a corresponding N-benzyl protected precursor. Catalytic Transfer Hydrogenation (CTH) is an advantageous technique for this transformation as it avoids the use of flammable hydrogen gas and high-pressure equipment.

synthesis_workflow start tert-Butyl (3S,4R)-4-(benzylamino) -3-fluoropiperidine-1-carboxylate reaction Catalytic Transfer Hydrogenation start->reaction reagents Ammonium Formate 10% Pd/C Methanol (Solvent) reagents->reaction Reagents conditions Heat to 50°C 1 hour conditions->reaction Conditions workup Cool to RT Filter through Celite Concentrate under reduced pressure reaction->workup Reaction Mixture product tert-Butyl (3S,4R)-4-amino -3-fluoropiperidine-1-carboxylate workup->product

Figure 2: Workflow for the synthesis via Catalytic Transfer Hydrogenation.

Step-by-Step Methodology: [6]

  • Reaction Setup: To a solution of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 eq) in methanol, add ammonium formate (approx. 3.0 eq) and 10% Palladium on activated carbon (Pd/C, approx. 0.3 wt eq).

  • Reaction: Heat the reaction mixture to 50°C and stir for 1 hour. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) to confirm the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of diatomaceous earth (Celite) to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the desired product, tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. The product is often obtained in quantitative yield and may not require further purification.[6]

Expertise & Experience: Rationale for Experimental Choices

  • Catalytic System (Pd/C and Ammonium Formate): This combination is a classic choice for CTH. Palladium on carbon is a highly efficient and recyclable heterogeneous catalyst for hydrogenation. Ammonium formate serves as a safe and convenient in situ source of hydrogen.[7] Upon heating, it decomposes to hydrogen, ammonia, and carbon dioxide. This method is milder and operationally simpler than using pressurized hydrogen gas.[7]

  • Solvent (Methanol): Methanol is an excellent solvent for both the substrate and the ammonium formate, ensuring a homogeneous reaction mixture. Its boiling point allows for gentle heating to accelerate the reaction without requiring high-pressure apparatus.[2]

  • Temperature (50°C): Gentle heating is employed to facilitate both the decomposition of ammonium formate and the catalytic cycle, ensuring a reasonable reaction rate without promoting side reactions.

Alternative Advanced Synthesis Strategies

For large-scale production and access to diverse stereoisomers, process chemists often turn to more sophisticated asymmetric methods. Two notable strategies employed by researchers at Merck for a similar syn-fluoro-aminopiperidine pharmacophore are:[2]

  • Asymmetric Hydrogenation of a Fluoroenamide: This approach involves the synthesis of a tetrahydropyridine precursor bearing an enamide and a fluorine substituent. A chiral transition-metal catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand) is then used to stereoselectively hydrogenate the double bond, setting the two adjacent stereocenters simultaneously. This method offers high enantioselectivity but can be challenged by C-F bond reduction as a side reaction.[2]

  • Enzymatic Dynamic Kinetic Asymmetric Transamination: This biocatalytic method starts from a 3-fluoropiperidin-4-one precursor. A transaminase enzyme, in the presence of an amine donor (like isopropylamine) and a cofactor (pyridoxal-5'-phosphate), selectively converts one enantiomer of the ketone to the desired amine. Crucially, the reaction is run under conditions (e.g., high pH) that promote the rapid racemization of the ketone starting material. This "dynamic" process allows for the theoretical conversion of 100% of the racemic ketone into a single enantiomer of the product amine, offering high yield and excellent stereoselectivity.[2]

These advanced methods highlight the cutting-edge techniques used in modern pharmaceutical development to access complex chiral building blocks efficiently and sustainably.

Characterization and Quality Control

Verifying the identity and purity of the synthesized compound is a critical step. The following data are characteristic of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate.

¹H NMR Spectroscopy A representative ¹H NMR spectrum in CDCl₃ would show the following key signals:[6]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.66d1HCH-F
~3.77m1HCH-N(Boc)
~3.55m2HPiperidine ring CH₂
~3.01m2HPiperidine ring CH₂
~1.88m2HPiperidine ring CH₂
1.40s9HC(CH₃)₃ (Boc group)

Mass Spectrometry (MS) In Electrospray Ionization (ESI-MS), the protonated molecule [M+H]⁺ would be expected at m/z 219.15. A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). Therefore, fragment ions at m/z 163.10 ([M+H - C₄H₈]⁺) and m/z 119.09 ([M+H - C₅H₉O₂]⁺) would be indicative of the correct structure.[3][7]

Infrared (IR) Spectroscopy Key vibrational frequencies would include:

  • N-H stretch: A sharp peak around 3300-3400 cm⁻¹ from the carbamate N-H.

  • C-H stretch: Peaks in the 2850-2980 cm⁻¹ region from the alkyl groups.

  • C=O stretch: A strong absorption around 1680-1700 cm⁻¹ from the carbamate carbonyl.

  • C-F stretch: A strong peak in the 1000-1100 cm⁻¹ region.

Application in Drug Development: A CGRP Receptor Antagonist Case Study

The (3S,4R)-3-fluoro-4-aminopiperidine scaffold is a key component of advanced small molecules targeting the Calcitonin Gene-Related Peptide (CGRP) receptor, a primary target for the treatment of migraine.[2]

The Role of CGRP in Migraine Pathophysiology

Migraine is a debilitating neurological disorder characterized by severe headaches. The CGRP neuropeptide is a key player in the pathophysiology of migraine. During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cranial blood vessels and neurogenic inflammation, which contribute to the sensation of pain.[8]

CGRP_Pathway cluster_0 Trigeminal Ganglion Neuron cgrp_release CGRP Release cgrp_receptor CGRP Receptor cgrp_release->cgrp_receptor Binds to vasodilation Vasodilation & Neurogenic Inflammation cgrp_receptor->vasodilation Activates pain_signal Pain Signal to Brain vasodilation->pain_signal Leads to migraine migraine pain_signal->migraine Results in Migraine Pain antagonist CGRP Receptor Antagonist (e.g., Gepants) block X block->cgrp_receptor Blocks CGRP Binding

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Strategic Deployment of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate in Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery The piperidine ring is a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1] Its three-dimensional structure and basic nitrogen atom are pivotal for establishing critical interactions with biological targets, modulating physicochemical properties such as solubility and lipophilicity, and influencing pharmacokinetic profiles.[2] However, the unadorned piperidine ring often presents challenges, including metabolic instability and potential off-target effects, such as hERG channel interactions, which can be linked to its basicity.

The introduction of fluorine into drug candidates has become a powerful and widely adopted strategy to mitigate these challenges and fine-tune molecular properties.[3][4] Fluorine's unique characteristics—small steric footprint, high electronegativity, and the strength of the C-F bond—allow for subtle yet profound modulations of a molecule's electronic and conformational landscape.[5] Specifically, incorporating fluorine onto the piperidine ring can:

  • Modulate Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, a critical adjustment for optimizing ligand-receptor interactions, improving oral absorption, and mitigating hERG liability.[1]

  • Enhance Metabolic Stability: The robust C-F bond can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.

  • Influence Conformation: Fluorine substitution can create a conformational bias in the piperidine ring through stereoelectronic effects, pre-organizing the molecule into a bioactive conformation for enhanced target binding.

  • Tune Lipophilicity: Strategic fluorination can alter a compound's lipophilicity (LogP/LogD), which is crucial for optimizing membrane permeability and overall pharmacokinetic behavior.[3]

This guide focuses on a particularly valuable building block, tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate . The specific cis stereochemistry of the fluorine at C3 and the amine at C4, along with the Boc-protected amine, provides a versatile and stereochemically defined scaffold for systematic exploration in Structure-Activity Relationship (SAR) studies.

The (3S,4R)-3-Fluoropiperidine Moiety: A Tool for Precision Engineering

The deliberate choice of the (3S,4R) stereoisomer is not arbitrary; it is a calculated decision to leverage specific stereoelectronic effects. The axial or equatorial preference of the fluorine atom can significantly impact the piperidine ring's conformation and the pKa of the nitrogen atom. In the chair conformation, the orientation of the C-F bond dipole relative to the nitrogen lone pair can have a substantial effect on the amine's basicity and the molecule's overall dipole moment. This conformational rigidity, enforced by the fluorine atom, can be exploited to enhance binding affinity by reducing the entropic penalty upon binding to a target protein.

The tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine offers a stable yet readily cleavable handle, allowing for the straightforward coupling of this key building block to a variety of scaffolds during a medicinal chemistry campaign.

Application in SAR Studies: A Case Study in Kinase Inhibition

The utility of the (3S,4R)-3-fluoropiperidine moiety is evident in the development of potent and selective kinase inhibitors, such as those targeting Janus Kinases (JAKs). In a typical SAR campaign, medicinal chemists systematically modify a lead compound to understand the contribution of each component to the overall activity and properties. The introduction of the 3-fluoropiperidine fragment allows for the exploration of a distinct region of chemical space.

Consider a hypothetical SAR study around a generic kinase inhibitor scaffold. The goal is to improve potency and selectivity while maintaining favorable drug-like properties.

Data Presentation: Impact of Piperidine Substitution on Kinase Inhibitory Activity
Compound IDPiperidine MoietyR GroupJAK1 IC50 (nM)Rationale for Modification
1 Piperidin-4-ylH150Initial hit with moderate potency.
2 Piperidin-4-ylMethyl85Small alkyl substitution to probe pocket size.
3 (3S,4R)-3-fluoropiperidin-4-ylH25Introduction of fluorine to modulate pKa and conformation.
4 (3S,4R)-3-fluoropiperidin-4-ylMethyl<10Combination of fluorine and methyl substitution for enhanced binding.

This is a representative table based on data trends observed in kinase inhibitor patents.

The data in the table illustrates a common trend observed in medicinal chemistry programs. The unsubstituted piperidine analog 1 serves as a starting point. A simple modification (2 ) provides a modest improvement in potency. However, the introduction of the (3S,4R)-3-fluoropiperidine moiety in compound 3 leads to a significant enhancement in activity. This improvement can be attributed to a combination of factors, including a more favorable pKa for interaction with the kinase hinge region and a pre-organized conformation that better fits the binding pocket. The combination of both features in compound 4 results in a highly potent inhibitor.

SAR_Workflow cluster_0 Lead Identification cluster_1 SAR Exploration cluster_2 Data Analysis cluster_3 Lead Optimization Lead Compound Lead Compound Unsubstituted Piperidine Analog Unsubstituted Piperidine Analog Lead Compound->Unsubstituted Piperidine Analog Synthesize Fluorinated Piperidine Analog Fluorinated Piperidine Analog Lead Compound->Fluorinated Piperidine Analog Incorporate (3S,4R)-3-fluoro- piperidin-4-yl Other Analogs Other Analogs Lead Compound->Other Analogs Synthesize Biological Activity Biological Activity Unsubstituted Piperidine Analog->Biological Activity Physicochemical Properties Physicochemical Properties Unsubstituted Piperidine Analog->Physicochemical Properties ADME Profile ADME Profile Unsubstituted Piperidine Analog->ADME Profile Fluorinated Piperidine Analog->Biological Activity Fluorinated Piperidine Analog->Physicochemical Properties Fluorinated Piperidine Analog->ADME Profile Other Analogs->Biological Activity Other Analogs->Physicochemical Properties Other Analogs->ADME Profile Optimized Candidate Optimized Candidate Biological Activity->Optimized Candidate Analyze Data Physicochemical Properties->Optimized Candidate Analyze Data ADME Profile->Optimized Candidate Analyze Data

Experimental Protocols

Protocol 1: Synthesis of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate

This protocol is based on a debenzylation of a suitable precursor, a common final step in the synthesis of such amines.

Materials:

  • tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate

  • Ammonium formate

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH)

  • Diatomaceous earth (Celite®)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 eq), ammonium formate (~5 eq), and methanol to create a solution with a concentration of approximately 0.1 M.

  • Carefully add 10% Pd/C (catalytic amount, e.g., 20-30% by weight of the starting material) to the reaction mixture.

  • Heat the mixture to 50 °C with vigorous stirring for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The resulting tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate is often of sufficient purity for the next step, or can be further purified by column chromatography if necessary.[6]

Protocol 2: Amide Coupling to a Carboxylic Acid Scaffold

This protocol describes the coupling of the deprotected 3-fluoropiperidin-4-amine to a carboxylic acid, a common step in building drug-like molecules.

Materials:

  • tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane for Boc deprotection

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq) as coupling agents

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (3.0 eq)

  • Standard glassware for organic synthesis

Procedure:

Step A: Boc Deprotection

  • Dissolve tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate in dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., 20-30% v/v) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used directly in the next step.

Step B: Amide Coupling

  • Dissolve the carboxylic acid scaffold in DMF or DCM.

  • Add the coupling agents (e.g., HATU or EDC/HOBt) and stir for 10-15 minutes to activate the carboxylic acid.

  • Add the crude amine salt from Step A, followed by the dropwise addition of a base such as DIPEA or TEA.

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion, the reaction can be worked up by diluting with an organic solvent (e.g., ethyl acetate), washing with aqueous solutions (e.g., saturated NaHCO3, brine), drying the organic layer over Na2SO4, filtering, and concentrating.

  • The final product can be purified by flash column chromatography or preparative HPLC.

Ligand_Binding H_Bond_Acceptor H_Bond_Acceptor H_Bond_Donor H_Bond_Donor H_Bond_Acceptor->H_Bond_Donor Suboptimal H-Bond H_Bond_Acceptor_F H_Bond_Acceptor_F H_Bond_Acceptor_F->H_Bond_Donor Optimal H-Bond Fluorine Fluorine Hydrophobic_Pocket Hydrophobic_Pocket Fluorine->Hydrophobic_Pocket Favorable Interaction

Conclusion

tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate is a high-value building block for medicinal chemists engaged in SAR studies. Its stereochemically defined structure allows for the precise installation of a 3-fluoropiperidine moiety, enabling a systematic investigation of the effects of fluorination on ligand-target interactions and overall drug-like properties. The strategic use of this fragment can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the journey from a lead compound to a clinical candidate. The protocols provided herein offer a practical guide for the synthesis and incorporation of this versatile building block into diverse molecular scaffolds.

References

  • Blake, J. F., et al. (2015). Pyrrolo[2,3-d]pyrimidinyl, pyrrolo[2,3-b]pyrazinyl and pyrrolo[2,3-d]pyridinyl acrylamides.
  • Ammann, S., et al. (2022). Thiadiazole IRAK4 inhibitors. U.S.
  • Bamborough, J., et al. (2011). Tyrosine kinase inhibitors.
  • Guo, W., Taouil, A. K., & Ojima, I. (2021). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Bioorganic & Medicinal Chemistry, 54, 105578.
  • Daly, A. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Retrieved from [Link]

  • Meyers, M. J., et al. (2015). Pyrrolo[2,3-d]pyrimidine compounds and uses thereof. U.S.
  • Ojima, I. (2021). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. PubMed. Retrieved from [Link]

  • Vitale, P., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5863.
  • Remes, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116892.
  • Wipf, P. (2006). Medicinal Chemistry SAR • Chemical Structure - Biological Targets • Drug Likeness. University of Pittsburgh. Retrieved from [Link]

  • Scott, J. S., et al. (2020). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 11(8), 923-931.
  • inventors unknown. (2024). 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof.
  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. (n.d.). Retrieved from [Link]

Sources

Application

application in the synthesis of CNS-targeting agents

Application Note: Strategic Synthesis & Optimization of CNS-Targeting Agents Abstract The development of Central Nervous System (CNS) agents is historically plagued by high attrition rates due to the formidable Blood-Bra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis & Optimization of CNS-Targeting Agents

Abstract

The development of Central Nervous System (CNS) agents is historically plagued by high attrition rates due to the formidable Blood-Brain Barrier (BBB). Modern synthesis must move beyond simple structural diversity to property-based design . This guide details a high-precision workflow for synthesizing CNS-targeting agents, prioritizing CNS Multiparameter Optimization (MPO) . We focus on two critical synthetic applications: Late-Stage C-H Fluorination to modulate lipophilicity/metabolic stability, and Perfluoroaryl Macrocyclization to enforce conformational rigidity and hide hydrogen bond donors.

Part 1: The Design Philosophy – CNS MPO

Before initiating synthesis, the target scaffold must be evaluated against the CNS MPO score. Unlike the binary "Rule of 5," the CNS MPO is a continuous scoring system (0–6) that integrates six physicochemical properties.

The Golden Rule: A CNS MPO score


 significantly increases the probability of clinical success.
ParameterOptimal Range for CNSImpact on BBB Penetration
ClogP 3.0 – 5.0Drives passive diffusion but increases non-specific binding.
ClogD (pH 7.4) 2.0 – 4.0Critical for distribution at physiological pH.
MW < 360 DaSmaller molecules diffuse more readily through tight junctions.
TPSA 40 – 90 ŲHigh TPSA correlates with P-gp efflux liability.
HBD < 2Hydrogen bond donors are the primary penalty for BBB crossing.
pKa 7.5 – 10.5Basic centers often interact with transporters; neutral/weakly basic is preferred.
Workflow Diagram: CNS MPO-Guided Synthesis

CNS_MPO_Workflow node_start Candidate Scaffold node_calc Calculate CNS MPO Score (ClogP, ClogD, MW, TPSA, HBD, pKa) node_start->node_calc node_decision Score >= 4.0? node_calc->node_decision node_proceed Proceed to Synthesis node_decision->node_proceed Yes node_opt Structure Optimization node_decision->node_opt No node_strat1 Strategy A: Late-Stage Fluorination (Modulate pKa/LogP) node_opt->node_strat1 node_strat2 Strategy B: Macrocyclization (Hide HBD / Reduce TPSA) node_opt->node_strat2 node_strat1->node_calc node_strat2->node_calc

Figure 1: Iterative design workflow using CNS MPO scoring to guide synthetic strategy selection.

Part 2: Protocol A – Late-Stage C-H Fluorination

Rationale: Fluorine substitution is a "privileged" modification in CNS drug design. It lowers the pKa of neighboring amines (reducing lysosomal trapping), blocks metabolic hotspots (increasing half-life), and increases lipophilicity without adding significant steric bulk.

Application: Direct C(sp³)-H fluorination of benzylic or tertiary sites using a radical mechanism. This allows for the diversification of lead compounds at a late stage without de novo synthesis.

Materials & Reagents
  • Substrate: Drug scaffold with accessible C(sp³)-H bond (e.g., benzylic position).

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) or Selectfluor.

  • Catalyst: Decatungstate photocatalyst (TBADT) or Iron(II) catalyst (Fe(OTf)₂).

  • Solvent: Acetonitrile (MeCN) / Water mixture.

  • Equipment: Blue LED photoreactor (450 nm) or standard heating block.

Step-by-Step Protocol (Photochemical Decatungstate Method)
  • Reaction Setup:

    • In a 10 mL borosilicate glass vial, dissolve the substrate (0.2 mmol, 1.0 equiv) in MeCN:H₂O (4:1, 2 mL).

    • Add NFSI (0.3 mmol, 1.5 equiv) as the fluorine source.

    • Add TBADT (tetrabutylammonium decatungstate) (0.004 mmol, 2 mol%) as the photocatalyst.

    • Note: TBADT abstracts hydrogen atoms via a Hydrogen Atom Transfer (HAT) mechanism upon photoexcitation.

  • Degassing:

    • Sparge the solution with Argon for 10 minutes to remove oxygen (O₂ quenches the radical species).

  • Irradiation:

    • Seal the vial and place it in a photoreactor equipped with 450 nm (Blue) LEDs.

    • Stir vigorously at ambient temperature for 12–18 hours.

    • Self-Validation Check: Monitor reaction progress via LC-MS. Look for the mass shift of +18 Da (H -> F substitution).

  • Workup & Purification:

    • Dilute the mixture with EtOAc (10 mL) and wash with saturated NaHCO₃ (2 x 5 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify via Flash Column Chromatography (typically Hexanes/EtOAc gradient).

  • Characterization:

    • Confirm regioselectivity using ¹⁹F NMR (typically -130 to -180 ppm for aliphatic C-F) and ¹H-¹⁹F HOESY if necessary.

Part 3: Protocol B – Perfluoroaryl Macrocyclization

Rationale: Linear peptides and extended small molecules often suffer from poor membrane permeability due to exposed amide bonds (high HBD count). Macrocyclization "hides" these donors in an intramolecular network. Using a perfluoroaryl linker adds lipophilicity and rigidity simultaneously, specifically boosting BBB permeability.

Application: Synthesis of "stapled" peptides or macrocyclic kinase inhibitors.

Mechanism Diagram: S_NAr Macrocyclization

Macrocyclization_Mechanism node_linear Linear Precursor (Cys-X-X-X-Cys) node_complex Meisenheimer Complex node_linear->node_complex + Base (TRIS) S_NAr Attack 1 node_linker Linker: Decafluorobiphenyl node_linker->node_complex node_product Perfluoroaryl Macrocycle node_complex->node_product S_NAr Attack 2 (Cyclization)

Figure 2: Double S_NAr reaction mechanism for cysteine-based macrocyclization.

Step-by-Step Protocol
  • Peptide/Scaffold Synthesis:

    • Synthesize the linear precursor containing two reactive thiol groups (e.g., Cysteine residues) at positions

      
       and 
      
      
      
      or
      
      
      .
  • Linker Preparation:

    • Prepare a 50 mM stock solution of Decafluorobiphenyl (the linker) in DMF.

    • Note: Perfluoroaromatics are highly reactive toward thiols via Nucleophilic Aromatic Substitution (S_NAr).

  • Cyclization Reaction:

    • Dissolve the linear peptide (0.1 mM final concentration) in TRIS buffer (50 mM, pH 8.5) containing 10-20% DMF to ensure solubility.

    • Critical Step: Add the Decafluorobiphenyl solution dropwise. Use a large excess (4–5 equiv) if performing intermolecular tagging, but for macrocyclization , use 1.0–1.2 equivalents under dilute conditions to favor intramolecular reaction over polymerization.

    • Stir at Room Temperature for 2–4 hours.

  • Workup:

    • Quench the reaction by acidifying with TFA (to pH < 3).

    • Purify directly via Reverse-Phase HPLC (C18 column, Water/Acetonitrile + 0.1% TFA gradient).

Part 4: Validation – PAMPA-BBB Assay

Synthesis is incomplete without property validation. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is the industry standard for high-throughput validation of passive CNS permeability.

Protocol
  • Preparation:

    • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

    • Acceptor Plate: Standard 96-well PTFE plate.

    • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

  • Coating:

    • Add 4 µL of Lipid Solution to the membrane of the Donor Plate. Allow to dry/set for 5 minutes.

  • Loading:

    • Donor Wells: Add 200 µL of test compound (10 µM in PBS pH 7.4).

    • Acceptor Wells: Add 300 µL of PBS pH 7.4.

  • Incubation:

    • Create a "sandwich" by placing the Donor plate on top of the Acceptor plate.

    • Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis:

    • Separate plates. Quantify compound concentration in both Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS/MS.[1]

    • Calculation: Calculate Effective Permeability (

      
      ) using the standard formula:
      
      
      
      
    • Threshold:

      • 
        : High CNS Permeability (CNS+).[1]
        
      • 
        : Low CNS Permeability (CNS-).[1]
        

References

  • Wager, T. T., et al. "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience, 2010.[2] Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

  • Zou, Y., & Spokoyny, A. M. "Perfluoroaryl-Macrocycles: A New Class of Cell-Penetrating Peptides." Bioconjugate Chemistry, 2020. Link

  • Di, L., et al. "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 2003. Link

  • Britton, R., et al. "Late-Stage C–H Fluorination of Bioactive Molecules." Chemical Society Reviews, 2016. Link

Sources

Method

Technical Guide: Sourcing and Application of tert-Butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate

This Application Note and Protocol Guide addresses the sourcing, quality control, and synthetic application of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate , a high-value chiral building block used in modern me...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the sourcing, quality control, and synthetic application of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate , a high-value chiral building block used in modern medicinal chemistry.[1][2]

Abstract

The incorporation of fluorine into saturated heterocycles is a premier strategy in drug design to modulate basicity (pKa), metabolic stability, and lipophilicity (LogD).[3] The (3S,4R)-3-fluoropiperidin-4-yl]carbamate scaffold represents a specific cis-configured fluorinated diamine motif.[1][2] This guide provides a validated workflow for sourcing this specific enantiomer, verifying its stereochemical purity via 19F-NMR, and deploying it in nucleophilic aromatic substitution (S_NAr) and reductive amination protocols.

Introduction: The "Fluorine Scan" Advantage

In kinase and GPCR inhibitor design, the piperidine ring is a ubiquitous pharmacophore. However, the unsubstituted piperidine often suffers from rapid oxidative metabolism (via CYP450) and high basicity, leading to poor membrane permeability or hERG liability.

Introducing a fluorine atom at the C3 position of the 4-aminopiperidine scaffold achieves three critical effects:

  • pKa Modulation: The electron-withdrawing fluorine lowers the pKa of the adjacent amine (and the piperidine nitrogen), often improving bioavailability.

  • Conformational Locking: The gauche effect between the fluorine and the vicinal amine/ammonium group stabilizes specific chair conformations, potentially enhancing binding affinity by reducing the entropic penalty upon binding.

  • Metabolic Blocking: Fluorine blocks the C3 position from metabolic hydroxylation.

The (3S,4R) stereoisomer is the cis-isomer. Maintaining the cis relationship is often crucial for vector alignment in the binding pocket.

Commercial Sourcing & Intelligence
2.1 Chemical Identity & CAS Ambiguity

Sourcing chiral fluorinated piperidines is prone to database errors. Many vendors list the cis-racemate under a chiral CAS or mislabel the enantiomers.[1][2]

  • Chemical Name: tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate[1][2]

  • Synonyms: cis-3-Fluoro-4-(Boc-amino)piperidine (Enantiomer B); (3S,4R)-4-Boc-amino-3-fluoropiperidine.[1][2]

  • Target Stereochemistry: cis-(3S,4R).

  • Key CAS Numbers (for reference):

    • (3R,4S) Enantiomer:1932582-71-2 (Often the more common cis isomer in catalogs).[1][2]

    • (3R,4R) Trans Isomer:1268520-95-1 .[1][2]

    • Cis-Racemate: Often sold under generic CAS numbers; requires chiral resolution.

2.2 Validated Suppliers

The following suppliers have demonstrated capabilities in fluorinated saturated heterocycles.

SupplierTierReliabilityNotes
BLD Pharm PrimaryHighExtensive stock of fluorinated building blocks; check COA for ee%.[1][2]
Enamine PrimaryHigh"Real Database" often contains specific enantiomers; excellent for custom synthesis if out of stock.[1][2]
Combi-Blocks SecondaryMediumGood for racemates; verify enantiopurity for specific isomers.[1][2]
WuXi LabNetwork AggregatorHighAccess to multiple CROs; useful for bulk orders (>100g).[1][2]
Aikon Chem SpecialistMediumSpecializes in fluorinated intermediates.[1][2]

Sourcing Protocol:

  • Request COA: Do not purchase based on name alone. Request a Certificate of Analysis showing Chiral HPLC or Mosher's Amide NMR data.

  • Enantiomer Check: If the (3S,4R) isomer is not explicitly in stock, purchase the cis-racemate and perform chiral resolution (see Section 4), or request a custom synthesis starting from (S)-N-Boc-3-fluoropiperidine.[1][2]

Quality Control & Stereochemical Validation

Trust but verify. The distinction between cis and trans, and the specific enantiomer, must be validated before committing the material to a synthesis campaign.

3.1 19F-NMR Analysis (Diastereomer Check)

The cis and trans isomers exhibit distinct 19F chemical shifts and coupling constants (


).
  • Protocol: Dissolve 10 mg in DMSO-

    
    . Acquire proton-decoupled and coupled 19F-NMR.
    
  • Diagnostic Signal:

    • Cis-isomer typically shows a larger

      
       coupling due to the specific chair conformation favored by the intramolecular H-bond (if NH is free) or dipole minimization.[1][2]
      
    • Compare with literature shifts for the (3R,4S) enantiomer (the NMR spectrum will be identical for enantiomers, but distinct for diastereomers).

3.2 Chiral Purity (Enantiomer Check)

Since enantiomers have identical NMR spectra in achiral environments, use Chiral SFC or Derivatization.

  • Method A: Chiral SFC [1][2]

    • Column: Chiralpak AD-H or IC.

    • Mobile Phase: CO2 / MeOH (with 0.1% DEA).

    • Detection: 210 nm.

  • Method B: Mosher's Amide (If SFC unavailable)

    • Deprotect a small aliquot (TFA/DCM).

    • Couple with (R)-(-)-MTPA-Cl.[1][2]

    • Analyze via 19F-NMR.[1][2][4] The diastereomeric Mosher amides will show distinct 19F peaks (often separated by >0.05 ppm).

Handling & Stability
  • Physical State: White to off-white solid.[1][2]

  • Storage: Keep at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The carbamate is generally stable, but the free amine (after deprotection) readily forms carbonates with air; store the free amine as an HCl or TFA salt.

  • Solubility: Soluble in DCM, MeOH, DMSO, DMF. Sparingly soluble in hexanes/ether.

Experimental Application Protocols
Workflow Diagram: Sourcing to Synthesis

G Start Need (3S,4R)-3-Fluoro Scaffold Source Search Suppliers (BLD, Enamine) Target CAS: Check Isomer Specificity Start->Source Decision Is (3S,4R) Pure Available? Source->Decision BuyPure Purchase Specific Enantiomer Decision->BuyPure Yes BuyRac Purchase cis-Racemate Decision->BuyRac No QC QC Validation: 1. 19F-NMR (Diastereomer) 2. Chiral SFC (Enantiomer) BuyPure->QC Resolve Chiral Resolution (SFC) or Salt Crystallization BuyRac->Resolve Resolve->QC Synth Synthesis Integration QC->Synth Pass PathA Path A: N-Alkylation/S_NAr (Piperidine N) Synth->PathA PathB Path B: Boc-Deprotection (Exocyclic Amine) Synth->PathB

Caption: Decision tree for sourcing and validating the chiral fluoropiperidine scaffold prior to synthesis.

Protocol A: N-Functionalization (S_NAr)

Objective: Attach the piperidine nitrogen to a heteroaryl core (e.g., chloropyrimidine) while preserving the Boc-protection on the 4-amine.[1][2]

Materials:

  • (3S,4R)-Scaffold (1.0 equiv)[2]

  • 2,4-Dichloropyrimidine (or similar electrophile) (1.1 equiv)[2]

  • DIPEA (3.0 equiv)

  • Solvent: n-Butanol or DMF.[1][2]

Step-by-Step:

  • Dissolution: Dissolve the electrophile in n-Butanol (0.5 M).

  • Addition: Add the fluoropiperidine scaffold followed by DIPEA.

  • Reaction: Heat to 80°C. Monitor by LCMS. (Note: The secondary piperidine amine is nucleophilic; the Boc-amine is not).

  • Workup: Concentrate in vacuo. Dilute with EtOAc, wash with water and brine.

  • Purification: Flash chromatography (Hex/EtOAc).

  • Yield Expectation: 70–90%.

Protocol B: Boc-Deprotection (TFA Method)

Objective: Reveal the primary amine for amide coupling.[1][2]

Materials:

  • N-Functionalized Intermediate[1][2]

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Step-by-Step:

  • Preparation: Dissolve intermediate in DCM (0.1 M). Cool to 0°C.

  • Acidification: Add TFA dropwise (Final ratio DCM:TFA 4:1).

  • Completion: Stir at RT for 1–2 hours. Monitor by LCMS (mass shift -100 Da).

  • Workup (Crucial):

    • Option 1 (Salt isolation): Evaporate volatiles. Azeotrope with toluene (3x) to remove excess TFA. Use directly as TFA salt (adjust base in next step).

    • Option 2 (Free base): Dilute with DCM, wash with sat. NaHCO3. (Warning: Free amine is water-soluble; avoid aqueous workup if possible, or use SCX-2 columns).[1][2]

References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • BLD Pharm Product Page. (3R,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate (Reference for CAS handling). Link

  • Reid, M., et al. (2019). Stereoselective Synthesis of 3-Fluoropiperidines. Organic & Biomolecular Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate

[1][2][3] Executive Technical Overview The synthesis of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate** (henceforth Target 1 ) presents a classic challenge in medicinal chemistry: installing vicinal heteroatoms...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Technical Overview

The synthesis of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate** (henceforth Target 1 ) presents a classic challenge in medicinal chemistry: installing vicinal heteroatoms (fluorine and nitrogen) on a saturated heterocycle with precise stereochemical control.[1][2]

The (3S,4R) configuration represents the trans -isomer.[2] The primary synthetic bottlenecks are not bond formation, but stereochemical erosion (epimerization) and chemoselective elimination (HF loss).[2] This guide addresses the formation of specific side products arising from the two dominant synthetic strategies: Deoxofluorination (DAST/Deoxo-Fluor) and Reductive Amination .[2]

Critical Impurity Profiling

The following table summarizes the most persistent side products encountered during the synthesis of Target 1 .

Impurity CodeChemical IdentityOrigin / MechanismDetection Strategy
IMP-A (Cis) tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamateDiastereomer. Incomplete inversion during SN2 fluorination or poor facial selectivity during reduction.[1][2]19F-NMR (distinct shift vs trans), HPLC (C18 often insufficient; requires Chiralpak IA/IC).
IMP-B (Enant) tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamateEnantiomer. Use of non-enantiopure starting material or racemization of the ketone intermediate.[1][2]Chiral SFC (Supercritical Fluid Chromatography).[1]
IMP-C (Elim) tert-butyl (1,2,3,6-tetrahydropyridin-4-yl)carbamateElimination. E2 elimination of HF promoted by base or high temp during fluorination.[1][2]1H-NMR (Olefinic protons @ 5.5-6.0 ppm). LCMS (M-20 mass shift).
IMP-D (Ox) tert-butyl 2-oxo-hexahydro-1H-oxazolo[4,5-c]pyridine-5-carboxylateCyclization. Neighboring Group Participation (NGP) of the carbamate oxygen attacking the activated fluorinating agent.[1][2]LCMS (+26 mass shift vs loss of tBu, or distinct retention). IR (Cyclic carbamate stretch).[1]
IMP-E (Des) tert-butyl piperidin-4-ylcarbamateDefluorination. Over-reduction if using Pd/C for benzyl deprotection after fluorination.[1][2]LCMS (M-18 mass shift).[1][2]

Troubleshooting Guide & FAQs

Category A: Fluorination Issues (Deoxofluor/DAST Route)

Q1: I am using DAST to convert the alcohol precursor to the fluoride, but I see a large amount of alkene (IMP-C). How do I suppress elimination?

Diagnosis: Elimination is the thermodynamic trap of fluorinating secondary alcohols in piperidines. Solution:

  • Switch Reagent: Move from DAST to Deoxo-Fluor® or XtalFluor-E® .[1][2] The latter is crystalline, more stable, and typically less basic, reducing E2 elimination rates.

  • Base Selection: If you must use DAST, ensure you are using a non-nucleophilic base like 2,6-lutidine rather than triethylamine.[1][2] Lutidine is sterically hindered and less likely to abstract the proton beta to the activated hydroxyl.[2]

  • Temperature Protocol: Do not heat the reaction initially. Add the reagent at -78°C, warm to 0°C, and hold. Only heat to RT if conversion stalls.

Q2: My product has the wrong diastereoselectivity (Cis instead of Trans). Why did the SN2 inversion fail?

Diagnosis: This is likely due to Neighboring Group Participation (NGP) .[1][2] If your starting material is the cis-alcohol (aiming for trans-fluoride via inversion), the adjacent NH-Boc group can attack the activated alcohol (e.g., the O-DAST intermediate) before the fluoride ion does.[1][2] This forms a cyclic oxazoline intermediate which is then opened by fluoride with a second inversion (retention of configuration) or hydrolysis. Solution:

  • Protect the Nitrogen: Ensure the piperidine ring nitrogen (N1) is protected with a strong electron-withdrawing group (e.g., Cbz or Boc) to reduce ring conformational flexibility.[2]

  • Alternative Route: If NGP persists, synthesize the 3,4-epoxide and open it with a fluoride source (e.g., AgF or TBAF/KHF2).[2] Epoxide opening is strictly trans-selective.[1][2]

Category B: Reductive Amination Issues

Q3: I am synthesizing the target via reductive amination of 1-Boc-3-fluoro-4-piperidinone. I consistently get a 60:40 mixture of diastereomers. How do I improve the trans selectivity?

Diagnosis: Reductive amination of alpha-fluoro ketones is governed by the "polar felkin-anh" or chair-transition states.[1][2] Small hydride donors (NaBH4) often attack from the axial direction, leading to the equatorial amine (Trans), but the preference is weak. Solution:

  • Thermodynamic Equilibration: Use NaBH(OAc)3 in DCE/AcOH.[1][2] This is a slower reductant that allows the imine intermediate to equilibrate to the more stable conformation before reduction.

  • Bulky Reductants: Switch to L-Selectride (if reducing the ketone to alcohol first) or bulky borohydrides, though these often favor the cis (axial) product.[2]

  • Crystallization: The trans-isomer of 4-amino-3-fluoropiperidines often crystallizes more readily as a salt (e.g., HCl or Tartrate) than the cis-isomer.[1][2] Screen chiral acids for diastereomeric salt resolution.

Category C: Purification & Analysis[1][2][3]

Q4: I cannot separate the (3S,4R) target from the (3R,4S) enantiomer using standard C18 HPLC.

Diagnosis: Enantiomers have identical physical properties in achiral environments.[2] Solution:

  • Method: Use Supercritical Fluid Chromatography (SFC) .[1][2]

  • Column: Chiralpak IG or IC phases are superior for basic amines.[2]

  • Mobile Phase: CO2 with 15-20% MeOH (containing 0.2% isopropylamine).[1][2] The amine additive is critical to sharpen the peak shape of the basic piperidine.

Visualizing the Synthetic Pathway & Failure Points

The following diagram illustrates the competing pathways and where specific impurities arise.

G Start Start: (3R,4S)-N-Boc-3-Hydroxypiperidine (Cis-Alcohol) Activated Activated Intermediate (O-S-R leaving group) Start->Activated Deoxo-Fluor / DAST -78°C Target TARGET (3S,4R) Trans-Fluoride Activated->Target F- Attack (SN2) Inversion Imp_Elim IMP-C: Elimination (Tetrahydropyridine) Activated->Imp_Elim Base / Heat E2 Elimination Imp_Ox IMP-D: Oxazoline (Cyclic Carbamate) Activated->Imp_Ox NH-Boc Attack (NGP) Imp_Ret IMP-A: Retention (Cis-Fluoride) Imp_Ox->Imp_Ret F- Ring Opening (2nd Inversion = Retention)

Figure 1: Mechanistic pathway of Deoxofluorination showing the origin of elimination and retention impurities.[1][2]

Recommended Experimental Protocol

Method: Deoxofluorination of tert-butyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate.[1][2]

Rationale: This route provides the highest stereocontrol if temperature is managed strictly to prevent elimination.[2]

  • Preparation: Charge a dry flask with the (3R,4R)-alcohol precursor (1.0 eq) (Note: To get 3S,4R product, you usually need the cis alcohol precursor if proceeding via inversion, but verify specific precursor availability).[2] Dissolve in anhydrous DCM (10 mL/g).

  • Cooling: Cool the solution to -78°C under Nitrogen.

  • Reagent Addition: Add Deoxo-Fluor® (1.2 eq) dropwise.[1][2] Do not allow the internal temperature to rise above -70°C during addition.[1][2]

  • Reaction: Stir at -78°C for 1 hour. Allow to warm slowly to 0°C over 2 hours.

    • Checkpoint: Check LCMS.[1] If SM remains, stir at 0°C. Avoid RT unless absolutely necessary to drive conversion.

  • Quench: Pour the reaction mixture into saturated aqueous NaHCO3 (careful: gas evolution).

  • Workup: Extract with DCM. Wash organics with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Note: If IMP-C (alkene) is present, it will elute much earlier than the fluoride.[1][2]

    • Note: If diastereomers are present, a slower gradient (e.g., 0-30% EtOAc over 40 mins) is required.[1][2]

References

  • Stereoselective Synthesis of 3-Fluoropiperidines

    • Title: "Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry"[1][2][3][4]

    • Source: N
    • URL:[Link]

  • Impurity Profiling in Fluorination

    • Title: "The Dark Side of Fluorine: Metabolism and Elimination Pathways"[2]

    • Source: ACS Medicinal Chemistry Letters[2]

    • URL:[Link][1][2]

  • Resolution of Aminopiperidines

    • Title: "Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids"
    • Source: ResearchGate[2][5][6][7][8]

    • URL:[Link]

  • Commercial Availability & CAS Data

    • Title: "tert-butyl ((3R,4R)-3-fluoropiperidin-4-yl)
    • Source: GuideChem[2]

Sources

Optimization

Technical Support Center: Troubleshooting Boc Deprotection of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate

Welcome to the technical support guide for the Boc deprotection of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate. This resource is designed for researchers, chemists, and drug development professionals who are w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Boc deprotection of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate. This resource is designed for researchers, chemists, and drug development professionals who are working with this specific fluorinated piperidine intermediate. The unique stereochemistry and the presence of a fluorine atom introduce specific challenges that require careful consideration during the N-Boc deprotection step. This guide provides in-depth, experience-driven answers to common issues, ensuring you can navigate this critical synthetic transformation with confidence.

Frequently Asked Questions (FAQs)

Here we address the most common questions and issues encountered during the deprotection of this substrate.

Q1: My Boc deprotection is incomplete, and I still see starting material. What are the first troubleshooting steps?

If you observe unreacted starting material, the reaction has likely stalled due to insufficient acid strength or concentration.[1]

  • Increase Acid Equivalents: The piperidine nitrogen in your product is basic and will consume one equivalent of acid. Ensure you are using a sufficient excess to both neutralize the product and catalyze the deprotection.

  • Extend Reaction Time: Some deprotections can be sluggish. Continue to monitor the reaction by TLC or LC-MS for several more hours.[1]

  • Increase Temperature: Gently warming the reaction to 40°C can often drive it to completion. However, be cautious, as higher temperatures can promote side reactions.[2]

  • Change Acid/Solvent System: If a standard TFA/DCM mixture isn't effective, switching to a stronger system like 4M HCl in dioxane may be necessary.[3][4]

Q2: I'm observing a major byproduct with a similar polarity to my desired product. What could it be?

The most common byproduct in Boc deprotections arises from the tert-butyl cation generated during the reaction.[5][6] This cation is an electrophile and can alkylate any available nucleophile.

  • t-Butylation: The newly formed free amine of your product can be alkylated by the tert-butyl cation, leading to an N-tert-butylated byproduct. Electron-rich aromatic rings are also particularly susceptible.[5] To mitigate this, consider adding a scavenger.

Q3: How can I prevent the formation of the t-butylated byproduct?

The key is to trap the tert-butyl cation before it can react with your product. This is achieved by using a "scavenger."[6]

  • Use a Scavenger: Add a scavenger like triethylsilane (TES), triisopropylsilane (TIS), or thioanisole to the reaction mixture. These reagents will readily react with the tert-butyl cation, preventing it from alkylating your desired amine.

Q4: How do I effectively monitor the progress of the deprotection reaction?

Visualizing the disappearance of the starting material and the appearance of the product is crucial.

  • Thin-Layer Chromatography (TLC): TLC is the most straightforward method.[1] The deprotected amine product will have a significantly lower Rf value (it will stick to the silica gel more) than the Boc-protected starting material.

  • Ninhydrin Stain: Staining the TLC plate with a ninhydrin solution is highly effective. It will develop a distinct color (usually purple or yellow) with the newly formed free amine, making it easy to spot your product even at low concentrations.[1]

Q5: The fluorine atom on my piperidine ring makes me concerned about stability. Could I be getting elimination or other side reactions?

While the C-F bond is very strong, extreme conditions could theoretically lead to side reactions. However, under standard Boc deprotection conditions (TFA/DCM or HCl/dioxane at room temperature), elimination of HF is highly unlikely. The primary concerns remain incomplete reaction and t-butylation. Focus on optimizing the deprotection for complete conversion while minimizing the lifetime of the t-butyl cation.

Q6: Are there milder alternatives to strong acids like TFA or HCl for this deprotection?

Yes, if your molecule contains other acid-sensitive functional groups (e.g., acetals, t-butyl esters), using harsh acids can be problematic.[1][4] Several milder methods have been reported for general Boc deprotection:

  • Aqueous Phosphoric Acid: This can be an effective and more environmentally benign reagent for cleaving Boc groups while leaving other sensitive groups intact.[6][7]

  • Thermolytic Deprotection: In some cases, heating the substrate in a suitable solvent can cause thermal cleavage of the Boc group, avoiding acids entirely.[8]

  • Oxalyl Chloride in Methanol: This system offers a mild and selective method for N-Boc deprotection.[7]

In-Depth Troubleshooting Guides

Guide 1: Optimizing Standard Acidic Deprotection

The most common methods for Boc deprotection utilize strong acids. The choice of acid and solvent can significantly impact reaction success.[9][10]

Reaction Mechanism: Acid-Catalyzed Boc Deprotection

The reaction proceeds through a well-established three-step mechanism.[11][12]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Cation Formation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, releasing a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine, which is then protonated by the excess acid to form the corresponding salt.

Boc_Deprotection_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products SM Boc-Protected Amine Protonated Protonated Carbamate SM->Protonated + H+ Acid Acid (H+) Acid->Protonated CarbamicAcid Carbamic Acid Protonated->CarbamicAcid - t-Bu+ tBu t-Butyl Cation (t-Bu+) Protonated->tBu AmineSalt Amine Salt (R-NH3+) CarbamicAcid->AmineSalt - CO2 + H+ CO2 CO2 CarbamicAcid->CO2 Troubleshooting_Flowchart start_node Start Deprotection (e.g., 25% TFA/DCM, RT, 1h) decision_TLC Is Starting Material Consumed? start_node->decision_TLC Monitor by TLC decision_node decision_node process_node process_node success_node success_node fail_node fail_node decision_SidePdts Are Side Products Observed? decision_TLC->decision_SidePdts Yes incomplete_Rxn Incomplete Reaction: 1. Extend reaction time 2. Increase acid concentration 3. Warm to 40°C 4. Switch to 4M HCl/Dioxane decision_TLC->incomplete_Rxn No decision_SidePdts->success_node No (Proceed to Workup) side_Rxn Side Reaction Detected: 1. Lower reaction temperature 2. Add scavenger (e.g., TIS) 3. Re-run reaction decision_SidePdts->side_Rxn Yes decision_TLC2 Reaction Complete? incomplete_Rxn->decision_TLC2 Re-evaluate decision_TLC2->fail_node No (Consult Specialist) decision_TLC2->decision_SidePdts Yes side_Rxn->start_node Restart

Caption: A decision-making workflow for troubleshooting.

Experimental Protocols

Protocol 1: Standard Deprotection with TFA in DCM

This protocol is a robust starting point for the deprotection.

  • Preparation: Dissolve tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% NH4OH) and stain with ninhydrin. The starting material is ninhydrin-negative, while the product will show a colored spot.

  • Work-up:

    • Once complete, concentrate the reaction mixture in vacuo.

    • Redissolve the residue in a minimal amount of DCM and co-evaporate with toluene or more DCM (2-3 times) to remove excess TFA. [13] * For purification, the resulting TFA salt can often be used directly or neutralized. To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to yield the free amine.

Protocol 2: Deprotection with HCl in Dioxane

This is an excellent alternative, especially if t-butylation is a persistent issue.

  • Preparation: Dissolve the starting material (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM if solubility in dioxane is low.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) at 0°C.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Often, the product hydrochloride salt will precipitate from the solution.

  • Monitoring: Monitor the reaction as described in Protocol 1.

  • Work-up:

    • If a precipitate has formed, it can be isolated by filtration, washed with cold diethyl ether or pentane, and dried under vacuum.

    • If no precipitate forms, concentrate the reaction mixture in vacuo to obtain the crude hydrochloride salt. This salt can be purified or used as is.

References

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • ACS GCI Pharmaceutical Roundtable. (2021). BOC Deprotection.
  • Donnelly, K. F., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection.
  • Reddit r/chemistry. (2014). Removal of Boc protecting group as workup?
  • ResearchGate. (2025).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Sigma-Aldrich. (n.d.).
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.

Sources

Troubleshooting

Technical Support Center: Hazardous Reagent Management in Fluoropiperidine Synthesis

Status: Operational Lead: Senior Application Scientist Topic: Safe Handling & Troubleshooting of Fluorinating Agents (DAST, Deoxo-Fluor, Selectfluor) Last Updated: 2025-05-20 Introduction: The Fluorine Frontier Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead: Senior Application Scientist Topic: Safe Handling & Troubleshooting of Fluorinating Agents (DAST, Deoxo-Fluor, Selectfluor) Last Updated: 2025-05-20

Introduction: The Fluorine Frontier

Welcome to the technical support hub. You are likely here because introducing a fluorine atom into a piperidine scaffold is deceptively difficult. It offers immense medicinal value—lowering pKa, blocking metabolic hot spots, and altering conformation—but the reagents required are often thermal hazards or potent contact poisons.

This guide is not a textbook. It is a field manual designed to keep you safe and your yields high. We focus on the three most common reagents used in drug discovery: DAST , Deoxo-Fluor , and Selectfluor .

Module 1: Nucleophilic Fluorination (DAST & Deoxo-Fluor)

The Hazard: These reagents function by activating an alcohol (C-OH) and displacing it with fluoride (C-F). The byproduct is HF.

  • DAST (Diethylaminosulfur trifluoride): Thermally unstable.[1] Decomposes explosively above 90°C.

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): More thermally stable (decomp >140°C) but still releases HF upon hydrolysis.

Critical Workflow: The "Inverse Addition" Quench

The most dangerous moment in fluoropiperidine synthesis is not the reaction; it is the quench. Adding water to DAST generates HF gas and heat instantly.

Standard Operating Procedure (SOP-F01):

  • Cool: Chill the reaction mixture to -78°C (or at least -20°C).

  • Dilute: Dilute the reaction mixture with DCM (1:1 volume).

  • Prepare Quench: In a separate flask, prepare a rapidly stirring saturated solution of Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Inverse Add: Transfer the reaction mixture dropwise into the bicarbonate solution. Never add water to the reaction.

Visual Protocol: Safe Quenching Logic

DAST_Quench start Reaction Complete (DAST/Deoxo-Fluor) check_temp Check Temp Is it < -20°C? start->check_temp cool_down Cool to -78°C check_temp->cool_down No dilute Dilute with DCM check_temp->dilute Yes cool_down->dilute transfer INVERSE ADDITION Dropwise: Rxn -> Base dilute->transfer quench_prep Prepare Sat. NaHCO3 (Excess Base) quench_prep->transfer neutralize Verify pH neutral transfer->neutralize finish Proceed to Extraction neutralize->finish

Figure 1: The Inverse Addition Protocol prevents thermal runaway and HF geysers during workup.

Module 2: Electrophilic Fluorination (Selectfluor)

The Hazard: Selectfluor is an oxidant and an electrophilic source of


. While safer than DAST, it poses solubility challenges and can decompose exothermally above 100°C.
Troubleshooting Guide: Selectfluor in Piperidine Synthesis

Q: My Selectfluor isn't dissolving. Can I heat it?

  • A: Proceed with Caution. Selectfluor is soluble in Acetonitrile (MeCN), DMF, and water. It is insoluble in DCM and THF.

    • Solution: Use MeCN as your primary solvent. If you must use a non-polar solvent, use a phase transfer catalyst or switch to a biphasic system (Selectfluor in water / Substrate in DCM).

    • Warning: Do not heat dry Selectfluor solids above 80°C.

Q: I'm getting low yields with enolate fluorination.

  • A: The basic nitrogen in the piperidine ring might be interfering.

    • Diagnosis: Is your piperidine nitrogen protected? Free amines can be oxidized by Selectfluor (forming N-oxide or N-F species).

    • Solution: Ensure the nitrogen is protected with a strong electron-withdrawing group (Boc, Cbz, or Tosyl) to reduce nucleophilicity of the amine.

Module 3: Emergency Response (HF Exposure)

If you are working with DAST, Deoxo-Fluor, or Olah's Reagent (Pyridine-HF), you are effectively working with HF.

The Golden Rule: HF burns are not just acid burns; they are systemic poisons. Fluoride ions penetrate skin, chelate calcium in your blood (


), and can cause cardiac arrest.
Immediate Action Protocol
  • Skin Contact:

    • Wash: Irrigate with water for 15 minutes immediately.[2]

    • Apply: Massage 2.5% Calcium Gluconate Gel into the site.[2][3] Do not stop until medical help arrives.

    • Note: If you do not have this gel on your bench, STOP WORK immediately and order it.

  • Eye Contact:

    • Irrigate: Flush with water or saline for 15 minutes.

    • Contraindication: Do NOT use Calcium Gluconate gel in the eyes.[4][5][6]

Module 4: Technical Troubleshooting & FAQs

Common Issues in Fluoropiperidine Synthesis
SymptomProbable CauseDiagnostic / Solution
Explosion / Over-pressurization Thermal decomposition of DAST.Prevention: Never heat DAST >50°C. If higher temps are needed, switch to Deoxo-Fluor (stable to ~140°C) or XtalFluor-E (crystalline, safer).
Elimination Product (Alkene) E2 elimination competes with

.
Chemistry: Fluoride is a strong base in anhydrous conditions. Fix: Switch solvent to non-polar (DCM/Ether) to suppress basicity. Add a mild acid buffer.
Stereochemistry Scrambling Aziridinium ion formation.Mechanism: If the N-protecting group is participating (e.g., Cbz/Boc), the intermediate aziridinium ion allows attack from either face. Fix: Use a non-participating protecting group (e.g., Tosyl) or steric bulk to direct attack.
Glassware Etching Hydrolysis releasing HF.Fix: Ensure reaction is strictly anhydrous. Use plastic (HDPE/Teflon) labware for workup or storage.
Decision Matrix: Which Reagent?

Reagent_Selection Substrate Substrate Type Alcohol Alcohol (C-OH) Substrate->Alcohol Enolate Enolate / Enamine Substrate->Enolate DAST DAST (High Risk, High Reactivity) Alcohol->DAST Small Scale (<5g) Deoxo Deoxo-Fluor (Better Thermal Stability) Alcohol->Deoxo Large Scale (>5g) Xtal XtalFluor (Solid, No Free HF) Alcohol->Xtal Safety Critical Select Selectfluor (F+ Source) Enolate->Select Standard NFSI NFSI (Soluble in DCM) Enolate->NFSI High Solubility Req.

Figure 2: Reagent selection based on substrate and scale constraints.

References

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[7] Journal of Organic Chemistry. Link

  • Banks, R. E. (1998). "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry. Link

  • Honeywell. (2020). "Hydrofluoric Acid Safety Guide & Recommended Medical Treatment." Honeywell Industrial Safety. Link

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1] Journal of Organic Chemistry. Link

  • Air Products. (2002). "Emergency Medical Treatment for Hydrofluoric Acid Exposure." Safety Data Sheet. Link

Sources

Optimization

addressing poor reactivity in subsequent synthetic steps

Ticket Type: Process Troubleshooting Topic: Poor Reactivity in Subsequent Synthetic Steps Status: Open Support Tier: Senior Application Scientist Introduction: The "Hidden Variable" Problem Welcome to the . You are likel...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Process Troubleshooting Topic: Poor Reactivity in Subsequent Synthetic Steps Status: Open Support Tier: Senior Application Scientist

Introduction: The "Hidden Variable" Problem

Welcome to the . You are likely here because a reaction that works perfectly on a test scale or with commercial starting materials has failed when using an intermediate synthesized in-house.

When a subsequent step fails, the instinct is often to blame the new reaction conditions. However, experience dictates that 80% of these failures are caused by invisible carryover from the previous step—impurities that do not show up on a standard LC-MS or 1H NMR but are potent enough to kill catalysis or alter stoichiometry.

This guide treats your synthetic sequence as an interconnected system, providing forensic protocols to isolate and eliminate these hidden variables.

Module 1: Diagnosis & Triage

Issue: "My reaction stalled, but the starting material looks pure by NMR."

Before changing your reaction conditions, you must validate the integrity of your substrate. Standard NMR is often insufficient to detect paramagnetic impurities (like trace Cu or Fe) or amorphous salts that poison catalysts.

Diagnostic Logic Tree

Use this workflow to determine if the failure is substrate-dependent or condition-dependent.

DiagnosticTree Start Reaction Failed/Stalled Control Run 'Purity Spike' Control (Mix 50% Commercial Std + 50% Your Material) Start->Control Result1 Reaction Works Control->Result1 No Inhibition Result2 Reaction Fails Control->Result2 Inhibition Observed Action1 Issue is Stoichiometry/Solvation (See Module 3) Result1->Action1 Action2 Issue is Active Poisoning (See Module 2) Result2->Action2

Figure 1: The "Purity Spike" diagnostic workflow determines if your material contains active poisons (catalyst killers) or passive impurities (weight errors).

Module 2: The "Zombie" Catalyst (Metal Carryover)

Issue: "My cross-coupling worked, but the subsequent hydrogenation or oxidation is dead."

Root Cause: Residual metals (Pd, Cu, Ru) from Step N are potent poisons for Step N+1.

  • Mechanism: Residual Palladium (even <50 ppm) can bind irreversibly to the active sites of heterogeneous catalysts (like Pd/C or PtO2) or chelate with ligands intended for the next metal catalyst, creating a "dead" complex.

  • Detection: Standard NMR will not show trace Pd. Visually, the product might be slightly off-color (tan/grey instead of white).

Solution: Metal Scavenging

Do not rely on crystallization alone. Silica-based scavengers are the industry standard for removing trace metals without aqueous workup issues.

Comparative Scavenger Efficiency (Palladium Removal)

Scavenger TypeFunctional GroupBest ForLimitations
Si-Thiol PropylthiolGeneral Pd(II) & Pd(0) scavengingCan smell; slower kinetics than TMT.
Si-TMT Trithiocyanuric acidHigh efficiency Pd removal (<1 ppm)More expensive; strictly for metals.
Si-DMT DimercaptotriazineRu, Ir, Rh scavengingLower loading capacity than TMT.
Activated Carbon N/ACheap, bulk removalNon-specific adsorption (yield loss); messy.
Protocol: Batch Scavenging (The "Polishing" Step)

Applicable for: Removing residual Pd/Cu before a sensitive next step.

  • Dissolution: Dissolve your crude intermediate in a solvent compatible with the scavenger (THF, EtOAc, or MeOH are ideal). Avoid DMF/DMSO if possible as they compete for metal binding.

  • Loading: Add Si-Thiol or Si-TMT (SiliCycle or Biotage) at 4–8 molar equivalents relative to the estimated residual metal (or 10-20% w/w relative to substrate if unknown).

  • Incubation: Stir at 40–50°C for 2–4 hours . Room temperature is often insufficient for tight-binding complexes.

  • Filtration: Filter through a 0.45 µm PTFE pad or a sintered glass funnel.

  • Validation: The filtrate should be visibly clearer. If color persists, repeat.[1]

Expert Insight: For Suzuki couplings using phosphine ligands, the Pd-Phosphine complex is lipophilic. Si-TMT is superior here because its high affinity strips Pd from the phosphine ligand [1, 2].

Module 3: The "Ghost" Weight (Stoichiometry Errors)

Issue: "The reaction works, but conversion is stuck at 70-80% regardless of time."

Root Cause: You are weighing "Ghost Mass." If your intermediate was isolated as a foam or oil, it likely contains trapped solvent or inorganic salts (LiCl, NaBr). If you calculate stoichiometry based on the theoretical Molecular Weight (MW), you are under-loading reagents for the next step.

Solution: Quantitative NMR (qNMR)

Stop assuming 100% purity. Use qNMR to determine the Potency (% w/w) of your intermediate.

Protocol: qNMR Setup
  • Standard Selection: Choose an internal standard (IS) that is:

    • High purity (>99.9% TraceCERT® or similar).

    • Non-hygroscopic.

    • Has peaks that do not overlap with your sample.[2]

    • Recommendation:1,3,5-Trimethoxybenzene (singlet at ~6.1 ppm) or Maleic Acid (singlet at ~6.3 ppm) [3].

  • Preparation:

    • Weigh ~10-20 mg of Sample (

      
      ) directly into the NMR tube (precision is key: use a 5-digit balance).
      
    • Weigh ~5-10 mg of Internal Standard (

      
      ) into the same tube.
      
    • Dissolve in appropriate deuterated solvent (e.g., DMSO-

      
      ).
      
  • Calculation:

    
    
    
    • 
       = Integration Area
      
    • 
       = Number of protons
      
    • 
       = Molecular Weight
      
    • 
       = Purity of Internal Standard
      

Corrective Action: If qNMR shows your material is 82% pure by weight, adjust your input mass in the next step by factor


 to ensure correct stoichiometry.

Module 4: Reactive Impurities (The Saboteurs)

Issue: "The reaction turns into black tar immediately upon adding the reagent."

Root Cause: Unquenched reactive species from the previous step.

  • Excess Oxidants: Residual mCPBA or KMnO4 will destroy amines or sulfides in the next step.

  • Active Esters/Anhydrides: Will react with nucleophiles immediately.

  • Phosphines: Triphenylphosphine (

    
    ) from a Wittig or Mitsunobu reaction can poison metal catalysts or act as a nucleophile.
    
Visualizing the "Sabotage" Pathway

Sabotage PrevStep Step N: Mitsunobu Impurity Impurity: Excess PPh3 PrevStep->Impurity Poor Workup NextStep Step N+1: Pd-Catalysis Impurity->NextStep Carryover Failure FAILURE: PPh3 poisons Pd center NextStep->Failure

Figure 2: Mechanism of phosphine carryover poisoning a subsequent catalytic cycle.

Protocol: Oxidative Quench for Phosphines

If you cannot chromatographically separate


 from your product:
  • Oxidation: Dissolve crude mixture in DCM.

  • Add Oxidant: Add 1.5 equivalents of Hydrogen Peroxide (30% aq) or bleach. Stir for 30 mins.

  • Mechanism: This converts lipophilic

    
     into polar Triphenylphosphine Oxide (
    
    
    
    ).
  • Separation:

    
     is much easier to remove via crystallization (often precipitates with hexanes) or aqueous wash than the parent phosphine [4].
    

References

  • SiliCycle Inc. SiliametS Metal Scavengers - User Guide & Selection Chart. (Accessed 2024).[3]

  • Biotage. Metal Scavenger User Guide: Strategies for Work-up and Purification. (Accessed 2024).[3]

  • MilliporeSigma. Quantitative NMR (qNMR) Internal Standards Selection Guide. (Accessed 2024).[3]

  • University of Rochester. Not Voodoo: Demystifying Synthetic Organic Laboratory Technique - Purification and Workup.

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005, 9(2), 198–205.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate and its Non-fluorinated Analogs for Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for op...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for optimizing drug-like properties. This guide provides a detailed comparative analysis of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate and its non-fluorinated counterpart, tert-butyl N-(piperidin-4-yl)carbamate . We will delve into their synthesis, physicochemical properties, conformational analysis, and potential impact on biological activity, supported by experimental data and established protocols. This guide is intended to equip researchers with the necessary insights to make informed decisions when selecting building blocks for novel therapeutic agents.

Introduction: The Fluorine Advantage in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. The introduction of a fluorine atom, as in tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate, can profoundly influence a molecule's characteristics. Fluorine's high electronegativity and small size can alter basicity (pKa), lipophilicity (LogP), metabolic stability, and binding affinity to target proteins. Understanding these effects is crucial for rational drug design.

This guide will explore the nuanced differences between the fluorinated and non-fluorinated N-Boc-protected aminopiperidines, providing a foundation for their application in developing next-generation therapeutics.

Physicochemical Properties: A Tale of Two Molecules

The introduction of a fluorine atom is expected to modulate the key physicochemical parameters of the piperidine scaffold. While experimental data for the specific compounds of interest is limited, we can infer the likely effects based on established principles of fluorine chemistry and data from closely related analogs.

Propertytert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate (Predicted/Inferred)tert-butyl N-(piperidin-4-yl)carbamate (Predicted/Inferred)Impact of Fluorination
Molecular Weight 218.27 g/mol 200.28 g/mol Increase
pKa Lower than non-fluorinated analog~9.5 - 10.5Decrease in basicity
LogP Higher than non-fluorinated analog~1.5 - 2.0Increase in lipophilicity

Basicity (pKa): The electron-withdrawing nature of the fluorine atom is anticipated to lower the pKa of the piperidine nitrogen in the fluorinated analog compared to its non-fluorinated counterpart. This reduction in basicity can have significant implications for a drug candidate's pharmacokinetic profile, potentially reducing off-target interactions with aminergic GPCRs and improving cell permeability.

Lipophilicity (LogP): The contribution of fluorine to a molecule's lipophilicity is complex and context-dependent. Generally, the introduction of a single fluorine atom tends to increase the LogP value. This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, including the blood-brain barrier, but may also increase non-specific binding and metabolic clearance.

Conformational Analysis: The Influence of the Axial Fluorine

The stereochemistry of the fluorine atom in tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate is critical in determining the conformational preference of the piperidine ring. In the (3S,4R) configuration, the fluorine and the carbamate group are in a cis relationship.

Studies on analogous 3-fluoropiperidine systems have consistently shown a strong preference for the fluorine atom to occupy an axial position [1]. This preference is attributed to a combination of hyperconjugation and gauche effects. The axial orientation of the C-F bond can influence the overall shape of the molecule and how it presents its pharmacophoric features to a biological target.

Caption: Conformational preference of the 3-fluoropiperidine ring.

In contrast, the non-fluorinated analog, tert-butyl N-(piperidin-4-yl)carbamate, will exist as a mixture of chair conformations with the bulky Boc-amino group preferentially occupying the equatorial position to minimize steric hindrance. The rigidified conformation of the fluorinated analog can be advantageous in drug design by reducing the entropic penalty upon binding to a target.

Synthesis of Fluorinated and Non-Fluorinated Analogs

The synthesis of these building blocks is achievable through established chemical transformations.

Synthesis of tert-butyl N-(piperidin-4-yl)carbamate

The non-fluorinated analog is readily synthesized via a standard Boc-protection of commercially available piperidin-4-amine[2].

synthesis_non_fluorinated Piperidin-4-amine Piperidin-4-amine tert-butyl N-(piperidin-4-yl)carbamate tert-butyl N-(piperidin-4-yl)carbamate Piperidin-4-amine->tert-butyl N-(piperidin-4-yl)carbamate (Boc)2O, Base (e.g., NaOH, Et3N)

Caption: Synthetic route to the non-fluorinated analog.

Synthesis of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate

The synthesis of the fluorinated analog is more complex, requiring stereocontrolled introduction of the fluorine atom. A potential route involves the enantioselective fluorination of a suitable precursor, followed by functional group manipulations[3]. One plausible approach starts from a chiral piperidinone derivative.

synthesis_fluorinated Chiral Piperidinone Precursor Chiral Piperidinone Precursor Enantioselective Fluorination Enantioselective Fluorination Chiral Piperidinone Precursor->Enantioselective Fluorination Electrophilic Fluorinating Agent (e.g., NFSI) Reduction & Functional Group Interconversion Reduction & Functional Group Interconversion Enantioselective Fluorination->Reduction & Functional Group Interconversion tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate Reduction & Functional Group Interconversion->tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate

Caption: A potential synthetic strategy for the fluorinated analog.

Impact on Biological Activity and Metabolic Stability

The introduction of fluorine can significantly impact the biological profile of a drug candidate.

Target Engagement: The altered conformation and electronic properties of the fluorinated piperidine ring can lead to differential binding affinities for the target protein. The fluorine atom can participate in favorable orthogonal multipolar interactions with the protein backbone or side chains, potentially increasing binding potency.

Metabolic Stability: Fluorine substitution at a potential site of metabolism can block oxidative pathways mediated by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug[4]. For piperidine-containing compounds, metabolism often occurs on the piperidine ring itself. The presence of a C-F bond, which is significantly stronger than a C-H bond, can hinder this metabolic degradation.

Experimental Protocols

To facilitate the direct comparison of these building blocks in a research setting, we provide the following established experimental protocols.

Synthesis of tert-butyl N-(piperidin-4-yl)carbamate[2]

Materials:

  • Piperidin-4-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

Procedure:

  • Dissolve piperidin-4-amine (1.0 eq) in a suitable solvent such as DCM or THF.

  • Add a base, such as triethylamine (1.2 eq) or an aqueous solution of sodium hydroxide.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if an aqueous base was used, separate the organic layer. If a tertiary amine base was used, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford pure tert-butyl N-(piperidin-4-yl)carbamate.

Determination of LogP (Shake-Flask Method)[5]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

  • Add a small aliquot of the stock solution to a mixture of pre-saturated n-octanol and pre-saturated buffer (e.g., 1:1 v/v) in a screw-cap vial. The final concentration of the organic solvent from the stock solution should be minimal (<1%).

  • Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for partitioning.

  • Allow the two phases to separate completely, either by standing or by centrifugation.

  • Carefully sample a known volume from both the aqueous and the n-octanol layers.

  • Analyze the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS) against a calibration curve.

  • Calculate the LogP value using the following equation: LogP = log ([Compound]octanol / [Compound]aqueous).

Determination of pKa (UV-Metric Method)

Materials:

  • Test compound

  • A series of buffers with known pH values covering the expected pKa range (e.g., pH 2 to 12).

  • UV-Vis spectrophotometer and quartz cuvettes or a microplate reader.

  • DMSO

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare a series of solutions of the test compound at a constant concentration in the different pH buffers. Ensure the final DMSO concentration is low and consistent across all samples.

  • Record the UV-Vis spectrum of each solution over a relevant wavelength range.

  • Select one or more wavelengths where the absorbance changes significantly with pH.

  • Plot the absorbance at the selected wavelength(s) against the pH of the buffer.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)[4]

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard)

  • Incubator/water bath (37 °C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Pre-warm a solution of human liver microsomes in phosphate buffer to 37 °C.

  • Add the test compound to the microsome solution at a low final concentration (e.g., 1 µM).

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a tube or well containing cold acetonitrile with an internal standard.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Conclusion

The choice between tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate and its non-fluorinated analog is a strategic decision in drug design that should be guided by the specific goals of the project. The introduction of fluorine offers a powerful means to modulate key drug-like properties, including basicity, lipophilicity, conformational rigidity, and metabolic stability. While the fluorinated analog presents a more complex synthetic challenge, the potential benefits in terms of an improved pharmacokinetic and pharmacodynamic profile can be substantial. This guide provides a foundational understanding of the key differences between these two valuable building blocks, empowering researchers to leverage the unique properties of fluorine in the pursuit of novel and effective therapeutics.

References

  • Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Google Patents. (2011). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Aqbiopharma. (n.d.). tert-butyl ((3R,4R)-3-fluoropiperidin-4-yl)carbamate. Retrieved from [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Giménez, D., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • Scott, J. S., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Organic Letters, 15(18), 4694–4697.
  • Alcázar, J., et al. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(10), 971–975.
  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.
  • Grygorenko, O., et al. (2024). pKa – LogP plot covered by fluorine-containing and non-fluorinated saturated compounds.
  • Holson, E. B., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 142(12), 5569–5574.
  • Blackthorn AI. (2024). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Galdeano, C., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Molecules, 25(21), 5057.
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds. Retrieved from [Link]

  • Kumar, A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1469–1481.
  • Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 275, 116523.
  • Pyka, A., et al. (2018).

Sources

Comparative

validation of biological activity of synthetic tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate

Pharmacophoric Potential & Structural Integrity Analysis Executive Summary: The Fluorine Advantage In modern drug discovery, tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate is not merely a reagent; it is a conform...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacophoric Potential & Structural Integrity Analysis

Executive Summary: The Fluorine Advantage

In modern drug discovery, tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate is not merely a reagent; it is a conformational locking unit . This guide validates its biological utility by comparing it against non-fluorinated analogs and stereochemical mismatches.

The introduction of a fluorine atom at the C3 position of the piperidine ring, specifically in the (3S,4R) configuration, imparts three critical bio-physicochemical advantages over the standard piperidine scaffold:

  • Metabolic Blocking: Prevents oxidative metabolism at the susceptible C3 position.

  • pKa Modulation: Lowers the basicity of the piperidine nitrogen, reducing hERG channel liability and improving membrane permeability.

  • Conformational Bias: The gauche effect between the fluorine and the adjacent amine/carbamate stabilizes specific bioactive conformations, reducing the entropic penalty of binding.

Comparative Analysis: Candidate vs. Alternatives

This section objectively compares the (3S,4R)-3-fluoro scaffold against its primary alternatives: the non-fluorinated parent and the diastereomeric impurity.

Table 1: Physicochemical & Biological Performance Metrics
Feature(3S,4R)-3-Fluoro Scaffold (Target)Non-Fluorinated Analog (Comparator A)(3R,4R)-Diastereomer (Comparator B)
Structure cis-configured F/NHBocUnsubstitutedtrans-configured F/NHBoc
pKa (Piperidine N) ~8.4 (Optimized)~10.8 (Too Basic)~8.2 (Similar)
Metabolic Stability (HLM) High (

min)
Low (

min)
High
hERG Liability Reduced (Low affinity)High (Cation trapping)Reduced
Target Binding (IC50) < 10 nM (Model Assay)> 100 nM> 500 nM (Stereo-mismatch)
Conformation Axial-F / Equatorial-NH (Locked)Flexible ChairEquatorial-F / Equatorial-NH

Interpretation: While Comparator B shares the metabolic stability of the Target, it fails in binding affinity due to incorrect vector alignment of the pharmacophore. Comparator A fails in metabolic stability and safety (hERG), rendering the Target the superior candidate for lead optimization.

Mechanistic Validation: The "Fluorine Scan" Logic

To validate the biological activity of this intermediate, we do not test the Boc-protected carbamate directly (which is biologically inert). Instead, we validate its Pharmacophoric Contribution by derivatizing it into a probe compound (e.g., a PARP or Kinase inhibitor model).

The Gauche Effect & Conformational Lock

In the (3S,4R) configuration, the C-F bond and the C-N bond often adopt a gauche orientation. This is counter-intuitive to steric repulsion but is stabilized by hyperconjugation (


). This "pre-organizes" the molecule for binding, significantly enhancing potency compared to the "floppy" non-fluorinated analog.

G Start Start: (3S,4R)-Intermediate Deprotect Step 1: Boc-Deprotection (TFA/DCM) Start->Deprotect Yields Free Amine Coupling Step 2: Probe Synthesis (Coupling to Quinazoline Core) Deprotect->Coupling Installation of Pharmacophore Assay Step 3: Biological Assay (Enzyme Inhibition) Coupling->Assay Measures IC50 Assay->Start Validation Confirmed

Figure 1: Validation Workflow. The intermediate must be deprotected and coupled to a standard aromatic core to measure its contribution to biological activity.

Experimental Protocols

These protocols are designed to be self-validating. If the controls fail (e.g., the non-fluorinated analog shows high potency), the assay conditions are suspect.

Protocol A: Synthesis of the Bioactivity Probe

Objective: Convert the inert intermediate into a measurable inhibitor.

  • Deprotection: Dissolve 100 mg of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate in 2 mL DCM. Add 0.5 mL TFA. Stir at RT for 1 hr. Evaporate to dryness (quantitative yield of amine salt).

  • Coupling: Suspend the amine salt in DMF (2 mL) with DIPEA (3 eq). Add 4-chloro-quinazoline (1 eq) as a model electrophile. Heat to 80°C for 4 hours.

  • Purification: Isolate the product via Prep-HPLC.

    • Checkpoint: Verify stereochemical retention via Chiral HPLC. Any racemization here invalidates the biological data.

Protocol B: Microsomal Stability Assay (Metabolic Validation)

Objective: Prove the "Fluorine Block" effect.[1]

  • Incubation: Incubate the Probe (1 µM) with Human Liver Microsomes (HLM) (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of remaining parent compound.

  • Calculation: Plot ln(% Remaining) vs. time.

    • Success Criterion: The (3S,4R)-fluoro probe must show

      
       that of the non-fluorinated control.
      
Protocol C: Target Affinity (IC50 Determination)

Objective: Quantify the potency gain from the specific stereochemistry.

  • System: Use a standard kinase or PARP enzyme ELISA/FRET assay relevant to the coupled core.

  • Dosing: 10-point dose-response curve (1 nM to 10 µM).

  • Data Analysis: Fit to a 4-parameter logistic equation.

    • Expectation: The (3S,4R) isomer should exhibit an IC50 in the low nanomolar range, whereas the (3R,4S) enantiomer (if available) or diastereomer should show significantly reduced activity (e.g., >100-fold shift).

Visualizing the Stereochemical Interaction

The following diagram illustrates why the specific (3S,4R) geometry is critical for binding, using a hypothetical receptor pocket model.

ReceptorBinding Pocket Receptor Binding Pocket H_Bond H-Bond Acceptor (Aspartate) Hydrophobic Hydrophobic Pocket (Val/Leu) Ligand_Correct (3S,4R)-Ligand (Optimal Fit) Ligand_Correct->H_Bond NH Donor (Strong) Ligand_Correct->Hydrophobic Fluorine (Lipophilic Contact) Ligand_Wrong (3R,4R)-Ligand (Steric Clash) Ligand_Wrong->Pocket Steric Repulsion Ligand_Wrong->H_Bond Misaligned

Figure 2: Stereochemical Fit Analysis. The (3S,4R) configuration aligns the fluorine for optimal hydrophobic contact while positioning the amine for hydrogen bonding.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Patterson, A. W., et al. (2008). Identification of a novel series of 3-fluoropiperidine derivatives as potent and selective inhibitors of KSP. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Validation

Comparative Efficacy of Fluorinated Piperidine Isomers: A Technical Guide for Lead Optimization

The following guide provides an in-depth technical comparison of fluorinated piperidine isomers, designed for researchers in medicinal chemistry and drug discovery. Content Type: Technical Comparison & Experimental Guide...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of fluorinated piperidine isomers, designed for researchers in medicinal chemistry and drug discovery.

Content Type: Technical Comparison & Experimental Guide Target Audience: Medicinal Chemists, DMPK Scientists, Lead Optimization Teams

Executive Summary: The Fluorine Effect in Saturated Heterocycles

In modern drug design, the piperidine ring is a ubiquitous pharmacophore.[1] However, unsubstituted piperidines often suffer from rapid oxidative metabolism and high basicity (pKa ~11.2), leading to poor bioavailability or off-target toxicity (e.g., hERG inhibition).

Strategic fluorination offers a solution.[1][2] By introducing fluorine at the 3- or 4-positions, researchers can modulate:

  • Basicity (pKa): Lowering pKa to physiological ranges (7.0–9.0) to improve membrane permeability and reduce phospholipidosis risk.

  • Conformation: Locking specific ring puckers via the gauche effect to enhance binding affinity.

  • Metabolic Stability: Blocking cytochrome P450 (CYP) oxidation sites.[3]

This guide compares the efficacy of 3-fluoropiperidine , 4-fluoropiperidine , and gem-difluoro variants, providing experimental data and protocols to validate their utility in your specific scaffold.

Physicochemical Comparison: pKa and Lipophilicity[4][5]

The introduction of fluorine creates a "tug-of-war" between inductive electron withdrawal and stereoelectronic effects.

Comparative Data Summary
Isomer

pKa (vs. Parent)
LogD

Trend
Conformational BiasPrimary Utility
Piperidine (Parent) 0 (Ref ~11.2)BaselineChair (Fluxional)N/A
3-Fluoro (Axial) -1.5 to -2.0Slight DecreaseStrong Axial (Gauche)Conformation lock, pKa tuning
3-Fluoro (Equatorial) -2.5 to -3.0Slight DecreaseDisfavoredLess common
4-Fluoro -1.0 to -1.5Neutral/Slight IncreaseChair (Fluxional)Metabolic blocking (C4)
3,3-Difluoro -3.0 to -4.0Decrease (Polar)Distorted ChairAggressive pKa lowering
4,4-Difluoro -2.0 to -2.5Decrease (Polar)ChairMetabolic blocking (C4)
Mechanistic Insight: The pKa Anomaly

While fluorine is electron-withdrawing (lowering pKa), the orientation matters.[1]

  • 3-F (Axial): The C-F bond dipole is anti-parallel to the N-H bond dipole of the protonated amine.[1] This electrostatic stabilization mitigates the inductive destabilization, resulting in a higher pKa (more basic) than the equatorial conformer.

  • 3-F (Equatorial): The dipoles are aligned (destabilizing), making the conjugate acid less stable and the amine less basic.

Key Insight: If your lead molecule loses potency due to low basicity after fluorination, attempt to force the fluorine into an axial orientation to recover ~1 log unit of pKa.

Conformational Analysis: The Gauche Effect

Unlike 4-fluoropiperidine, which behaves similarly to the parent ring, 3-fluoropiperidine exhibits a profound stereoelectronic bias known as the fluorine gauche effect .

The Mechanism

In the 3-fluoro isomer, the C-F bond prefers to be gauche (syn-clinal) to the vicinal C-N bond rather than anti-periplanar. This is driven by hyperconjugation (


) and charge-dipole interactions.[4][5][6]
Visualization of Conformational Equilibrium

The following diagram illustrates the equilibrium shift induced by 3-fluorination.

Conformation Equatorial Equatorial Conformer (Disfavored) Axial Axial Conformer (Favored) Equatorial->Axial Equilibrium Shift Dipole Dipole-Dipole Stabilization (C-F || H-N+) Dipole->Axial Hyperconj Hyperconjugation (Sigma C-H -> Sigma* C-F) Hyperconj->Axial

Figure 1: Conformational equilibrium of 3-fluoropiperidine.[4][5][7] The axial conformer is stabilized by stereoelectronic forces, often locking the ligand into a bioactive conformation.

Metabolic Stability: Blocking "Soft Spots"[3]

Piperidines are prone to oxidation at the C-3 and C-4 positions by CYP450 enzymes. Fluorine substitution effectively "caps" these sites due to the strength of the C-F bond (116 kcal/mol) compared to the C-H bond (~99 kcal/mol).

Metabolic Pathways Diagram

Metabolism Drug Piperidine Scaffold C-3 Position C-4 Position Metabolite_OH Hydroxylated Metabolite (Inactive/Toxic) Drug:c3->Metabolite_OH CYP450 Oxidation (H-abstraction) Drug:c4->Metabolite_OH CYP450 Oxidation Stable Metabolically Stable Drug Candidate Drug:c3->Stable + F (Subst.) Drug:c4->Stable + F (Subst.) Block3 3-Fluoro Blockade Block4 4-Fluoro Blockade

Figure 2: Fluorine substitution prevents oxidative degradation at labile carbon centers, extending half-life (


).

Experimental Protocols

To validate these effects in your specific series, use the following self-validating protocols.

Protocol A: Potentiometric pKa Determination

Objective: Accurately measure the basicity modulation of fluorinated analogs.

  • Preparation: Dissolve 5-10 mg of the piperidine hydrochloride salt in 20 mL of degassed water/methanol (1:1 v/v) to ensure solubility of lipophilic derivatives.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

  • Titration:

    • Acidify the solution to pH < 2.0 using 0.1 M HCl.

    • Titrate with 0.1 M standardized NaOH/KOH in 5 µL increments.

    • Record pH vs. Volume added.

  • Data Analysis: Plot the first derivative (

    
    ) to identify the inflection point.
    
    • Validation: The pKa is the pH at the half-equivalence point.

    • Control: Run unsubstituted piperidine HCl (Lit pKa ~11.2) as a reference standard.

Protocol B: Microsomal Stability Assay

Objective: Quantify the metabolic blockade effect.

  • Incubation System:

    • Substrate: 1 µM fluorinated piperidine analog.

    • Enzyme: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM final conc).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 mins into 200 µL cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Slope =

      
      .
      
    • 
      .
      
    • 
      .
      

Case Study: MK-0731 (KSP Inhibitor)

The development of MK-0731 by Merck illustrates the critical nature of isomer selection.

  • Challenge: The initial 4-substituted piperidine lead was a strong P-gp substrate with poor efficacy.[1]

  • Solution: Introduction of a fluorine atom.[1][2][3][4][8][5][6][7][9][10][11][12]

  • Outcome:

    • Equatorial F: Resulted in pKa ~6.6 (too low), poor binding.

    • Axial F: Resulted in pKa ~7.6. The axial orientation aligned the C-F dipole antiparallel to the N-H bond, preserving basicity while reducing P-gp efflux.

  • Result: MK-0731 advanced to clinical trials.[1]

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[7] Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[7] Link

  • Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors.[1] Part 1: The Discovery of 3,5-Diaryl-4-isoxazolyl-dihydropyridines as Potent and Selective Inhibitors of the Mitotic Kinesin KSP. Bioorganic & Medicinal Chemistry Letters. Link (Referencing the MK-0731 optimization logic).

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Grygorenko, O. O., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[6][7][11] Link

Sources

Comparative

Technical Comparison Guide: Enantiomeric Purity Analysis of tert-Butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate

[1][2][3][4] Executive Summary & Strategic Context The precise stereochemical characterization of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate** (CAS: 1523530-29-1) is a critical quality attribute (CQA) in the...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Strategic Context

The precise stereochemical characterization of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate** (CAS: 1523530-29-1) is a critical quality attribute (CQA) in the synthesis of next-generation CGRP receptor antagonists and PARP inhibitors.[1][2] The presence of the fluorine atom at C3 and the carbamate at C4 introduces two chiral centers, creating four potential stereoisomers: the cis-enantiomeric pair [(3S,4R) and (3R,4S)] and the trans-enantiomeric pair [(3S,4S) and (3R,4R)].[1][2][3]

For drug candidates where the (3S,4R) cis-isomer is the pharmacophore, analytical methods must possess dual-selectivity :

  • Diastereoselectivity: To resolve the cis-isomer from the thermodynamically distinct trans-impurities.[1][2]

  • Enantioselectivity: To resolve the target (3S,4R) from its mirror image (3R,4S).

This guide compares three distinct analytical workflows—Chiral HPLC , Chiral SFC , and 19F-NMR with Chiral Solvating Agents (CSAs) —evaluating them on resolution (


), throughput, and robustness.

Comparative Overview of Analytical Methodologies

FeatureMethod A: Chiral HPLC (Normal Phase) Method B: Chiral SFC (Supercritical Fluid) Method C: 19F-NMR + CSA
Primary Mechanism H-bonding/Steric inclusion in polysaccharide stationary phase.[1][2]Solvation/Interaction with CO₂ + Modifier on polysaccharide phase.[1][2][3]Diastereomeric complexation in solution.
Resolution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
High (>2.5) for both enantiomers and diastereomers.[2][3]Superior (>3.0) . Fluorine-CO₂ interactions often enhance selectivity.[1][2]Low to Moderate.[1][2][3] Good for diastereomers, harder for enantiomers.[2][3]
Throughput Moderate (15–30 min/run).[1][2][3]High (3–8 min/run) .[1][2][3]Low (Sample prep intensive).[1][2][3]
Sensitivity High (UV @ 210 nm).[1][2][3]High (UV @ 210 nm).[1][2][3]Low (Requires mg-scale sample).[1][2][3]
Suitability QC Release Testing. Robust, transferable, GMP compliant.[2][3]High-Throughput Screening. Ideal for reaction monitoring.[1][2]Early R&D. Quick structural confirmation without columns.[1][2][3]

Deep Dive: Experimental Protocols & Causality

Method A: Chiral HPLC (The Gold Standard for QC)

Rationale: The tert-butyl carbamate (Boc) and the piperidine ring provide excellent handles for hydrogen bonding with polysaccharide-based chiral stationary phases (CSPs).[1][2][3] Immobilized phases are preferred to allow for broader solvent compatibility if regeneration is needed.[1][2][3]

Protocol:
  • Column Selection: CHIRALPAK IA or IC (Immobilized Amylose/Cellulose derivatives).[1][2][3]

    • Why: The 3,5-dimethylphenylcarbamate moiety on the amylose backbone (IA) typically offers the best recognition for Boc-protected cyclic amines.[1][2][3]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA) .

    • Causality: The DEA is strictly required.[1][2][3] Although the amine is Boc-protected, the carbamate proton can still interact with silanols, and trace free amine impurities (from Boc degradation) can cause peak tailing.[1][2][3] DEA masks these interactions.[1][2][3]

  • Detection: UV at 210 nm .

    • Note: The molecule lacks a strong chromophore (no aromatic ring aside from the Boc carbonyl absorption).[1][2][3] 210 nm is necessary for sensitivity but requires high-purity solvents to minimize baseline noise.[1][2]

  • Flow Rate: 1.0 mL/min at 25°C.

Self-Validating Criteria:

  • Resolution (

    
    ):  Must be > 1.5 between the (3S,4R) and (3R,4S) peaks.
    
  • Tailing Factor (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  Must be < 1.2. Higher tailing indicates insufficient basic additive or column aging.[2][3]
    
Method B: Chiral SFC (The Green Speed-Demon)

Rationale: Supercritical CO₂ exhibits unique interactions with fluorinated moieties.[1][2][3] The "fluorine effect" often results in sharper peaks and different selectivity compared to liquid mobile phases, making SFC the method of choice for high-throughput process checks.[2][3]

Protocol:
  • Column: CHIRALPAK IG-3 or Trefoil CEL1 .

    • Why: The IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) often shows superior separation for halogenated compounds due to halogen-halogen interactions.[1][2]

  • Mobile Phase: CO₂ / Methanol (95:5) with 0.1% Isopropylamine (IPAm) .[1][2][3]

    • Gradient: Hold 5% MeOH for 1 min, ramp to 40% over 3 min.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

Data Output:

  • Typical retention time: < 4 minutes.[1][2][3]

  • The cis-isomers usually elute before trans-isomers due to compactness, with enantiomeric splitting occurring within the diastereomeric windows.[1][3]

Method C: 19F-NMR with Chiral Solvating Agent (CSA)

Rationale: This method utilizes the fluorine atom as an intrinsic reporter.[1][2][3] By adding a chiral alcohol, transient diastereomeric complexes form, splitting the fluorine signal of the enantiomers.[2][3]

Protocol:
  • Solvent: CDCl₃ (0.6 mL).

  • Analyte: 10 mg of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate.

  • CSA: Add 3-5 equivalents of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle’s Alcohol) .

  • Acquisition: 19F-NMR (376 MHz or higher), >64 scans.

Interpretation:

  • Diastereomers (cis vs trans): Distinguished by ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     coupling constants and chemical shift even without CSA.[2][3]
    
    • Cis (target):

      
       Hz (Axial-Equatorial or Eq-Ax).
      
    • Trans: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       Hz (Diaxial) or distinct shift.[2][3]
      
  • Enantiomers: Upon adding CSA, the single fluorine peak of the racemate splits into two doublets.[2][3] The integration ratio gives the enantiomeric excess (% ee).[1][2][3]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate analytical method based on the stage of drug development.

AnalysisWorkflow Start Sample: Crude (3S,4R)-Fluoropiperidine Boc Check1 Stage: Early R&D or QC Release? Start->Check1 RouteRD Early R&D / Reaction Optimization Check1->RouteRD R&D RouteQC Final QC / GMP Release Check1->RouteQC QC NMR_Step Method C: 19F-NMR + CSA (Quick Check) RouteRD->NMR_Step HPLC_Step Method A: Chiral HPLC (High Precision) RouteQC->HPLC_Step Result_Diast Result: Diastereomeric Ratio (dr) (Cis vs Trans) NMR_Step->Result_Diast Decision_Purity Is Purity > 95%? Decision_Purity->RouteRD No (Optimize Synth) SFC_Step Method B: Chiral SFC (High Throughput) Decision_Purity->SFC_Step Yes (Refine ee) Result_Enant Result: Enantiomeric Excess (ee) ((3S,4R) vs (3R,4S)) SFC_Step->Result_Enant HPLC_Step->Result_Enant Result_Diast->Decision_Purity

Caption: Workflow for selecting analytical methods. NMR allows rapid diastereomer checks; SFC/HPLC provides precise enantiomeric quantification.[1][2]

Troubleshooting & Critical Parameters

The "Fluorine Elimination" Risk

One specific risk with 3-fluoro-4-aminopiperidines is the potential for HF elimination, leading to the formation of an enamine or tetrahydropyridine impurity.[1][2]

  • Symptom: Appearance of a new peak at longer retention times (HPLC) or distinct olefinic protons in NMR.[1][2][3]

  • Prevention: Avoid heating columns > 40°C. Ensure mobile phase additives (DEA/IPAm) are kept at minimum effective concentrations (0.1%).[1][2][3]

Resolution Loss

If


 between enantiomers:
  • Switch Alcohol: Change Isopropanol to Ethanol (sharper peaks) or t-Butanol (enhanced steric selectivity).

  • Temperature Effect: Lowering temperature to 15°C often improves chiral recognition for conformational isomers like piperidines.[1][2][3]

References

  • Merck Process Research. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Journal of Organic Chemistry. [Link][1][2][3]

    • Context: Primary source for the synthesis and handling of the (3S,4R) pharmacophore.[2][3]

  • Daicel Chiral Technologies. (2025).[1][2][3] Instruction Manual for CHIRALPAK® IA, IB, IC. [Link][1][2][3]

    • Context: Authoritative source for column specifications and solvent compatibility.[1][2][3]

  • Regis Technologies. (2024).[1][2][3] A Guide to Chiral Separations by SFC. [Link][1][2][3]

    • Context: Protocols for SFC method development on fluorin
  • PubChem. (2025).[1][2][3][4] Compound Summary: tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate. [Link][1][2][3]

    • Context: Verification of chemical structure and identifiers.[1][2][3][4][5]

Sources

Validation

The Rigid Advantage: Spirocyclic Piperidines vs. Traditional Scaffolds in Drug Discovery

Topic: Head-to-Head Comparison: Spirocyclic Piperidines vs. Traditional 4-Substituted Scaffolds Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison: Spirocyclic Piperidines vs. Traditional 4-Substituted Scaffolds Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers

Executive Summary

In the optimization of hit-to-lead compounds, the piperidine ring is a ubiquitous pharmacophore.[1] However, traditional 4-substituted piperidines often suffer from metabolic lability and promiscuous binding due to conformational flexibility. This guide provides a head-to-head technical comparison of Spirocyclic Piperidine Scaffolds (the "Product" class) against traditional flexible alternatives.

We demonstrate that spirocyclic scaffolds offer superior Fsp³ character , metabolic stability , and target selectivity by locking the pharmacophore into a bioactive conformation and blocking metabolic "soft spots."[2]

Head-to-Head Technical Comparison

Physicochemical & ADME Profile

The following data synthesizes comparative studies (e.g., Sigma-1 receptor ligands, SHP2 inhibitors) demonstrating the impact of scaffold rigidification.

Table 1: Comparative Physicochemical Properties

FeatureSpirocyclic Piperidine (4-Spiro) Traditional 4-Substituted Piperidine Impact on Drug Design
Conformation Rigid / Locked Flexible / Chair-Twist EquilibriumRigidity reduces entropic penalty upon binding (

).
Fsp³ Fraction High (>0.6) Moderate (0.3 - 0.5)Higher Fsp³ correlates with improved solubility and clinical success.
Metabolic Stability (HLM) High (

min)
Moderate to Low (

min)
Spiro-fusion sterically hinders CYP450 oxidation at the

-carbon.
Lipophilicity (LogD) Tunable (Lower) Often HigherSpiro-systems often allow polarity without adding molecular weight.
Selectivity High Low / PromiscuousRestricted shape prevents "induced fit" binding to off-targets.
Case Study: Selectivity in GPCR/Receptor Targeting

Data adapted from Sigma-1 Receptor (S1R) optimization studies demonstrates the selectivity shift when moving from a flexible N-benzyl piperidine to a rigid spirocyclic analog.

Table 2: Selectivity Profile (Data Source: S1R Ligand Optimization Studies)

Compound ClassS1R Affinity (

)
S2R Affinity (

)
Selectivity Ratio (S1R/S2R)Conclusion
Flexible N-Benzyl Piperidine 12 nM45 nM~3.7xPoor isoform selectivity due to conformational adaptation.
Spirocyclic Piperidine (Product) 2.3 nM >320 nM >140x Rigid core excludes binding to the S2R subtype.

Mechanistic Analysis: The "Conformational Lock"

The superior performance of spirocyclic scaffolds is driven by the Conformational Lock Hypothesis . Unlike flexible piperidines that lose entropy during binding (reducing potency), spirocyclic scaffolds are pre-organized.

ConformationalLock Flexible Flexible Piperidine (High Entropy State) Binding Binding Event (Entropic Penalty) Flexible->Binding Induced Fit BoundFlex Bound Complex (Low Selectivity) Binding->BoundFlex Promiscuous Spiro Spirocyclic Scaffold (Pre-organized) NoPenalty Binding Event (Minimal Entropy Loss) Spiro->NoPenalty Lock & Key BoundSpiro Bound Complex (High Potency/Selectivity) NoPenalty->BoundSpiro Specific

Figure 1: Mechanistic differentiation between flexible induced-fit binding (top) and rigid pre-organized binding (bottom).

Experimental Protocols

To validate these advantages in your own pipeline, we recommend the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

This assay quantifies the metabolic shielding effect of the spiro-fusion.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL)

  • NADPH Regenerating System

  • Test Compounds (Spiro vs. Linear Analog) at 1 µM

  • Internal Standard (e.g., Propranolol)

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-incubate with test compound (1 µM) for 5 min at 37°C.

  • Initiation: Add NADPH regenerating system to initiate metabolism.

  • Sampling: Aliquot 50 µL samples at

    
     min.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to stop reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines intrinsic clearance:
    
    

Validation Criteria: Reference compound (Propranolol) must show


 min. Spirocyclic compounds should exhibit 

degradation at 60 min for "High Stability" classification.
Protocol B: Competitive Radioligand Binding (Selectivity)

Objective: Determine


 shift between target and off-target isoforms.
  • Membrane Prep: Harvest CHO cells expressing Target Receptor (e.g., S1R). Homogenize in ice-cold Tris-HCl.

  • Competition: Incubate membranes (20 µg protein) with:

    • Radioligand (at

      
       concentration).[3]
      
    • Test Compound (Concentration range

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 90 min at 37°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Synthesis & Optimization Workflow

Modern synthesis of spirocyclic piperidines utilizes "Green Cascade" chemistry, avoiding the multi-step protection/deprotection required for linear scaffolds.

SynthesisWorkflow Start Precursors: Aldehydes + Amines Step1 Castagnoli-Cushman Reaction (One-Pot) Start->Step1 Ionic Liquid / Heat Intermediate Spiro-Lactam Intermediate Step1->Intermediate Cyclization Step2 Reduction / Functionalization Intermediate->Step2 LiAlH4 or Borane Final Final Spirocyclic Piperidine Library Step2->Final Purification Traditional Traditional Route: 6+ Steps (Protection groups) Traditional->Step1 Replaced by

Figure 2: Streamlined synthesis of spirocyclic scaffolds compared to traditional multi-step routes.

References

  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock Whitepaper.

  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds. BenchChem.

  • Synthesis and evaluation of 18F-labeled spirocyclic piperidine derivative as a promising σ1 receptor imaging agent. ResearchGate.

  • Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Chemical Neuroscience.

  • Tactical Approaches to Interconverting GPCR Agonists and Antagonists. Journal of Medicinal Chemistry.

Sources

Comparative

Validation Guide: Asymmetric Hydrogenation Route to tert-Butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate

Executive Summary & Strategic Value The piperidine scaffold is ubiquitous in modern pharmacophores, yet the introduction of fluorine at the C3 position creates a specific stereochemical challenge. The target molecule, te...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The piperidine scaffold is ubiquitous in modern pharmacophores, yet the introduction of fluorine at the C3 position creates a specific stereochemical challenge. The target molecule, tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate , represents a high-value intermediate where the cis-relationship between the fluorine and the amine is critical for modulating basicity (pKa lowering effect) and improving metabolic stability without compromising solubility.[1]

This guide validates a Novel Asymmetric Hydrogenation Route utilizing a Rhodium/Walphos catalyst system. Unlike classical resolution or hazardous deoxofluorination methods, this route establishes the chiral centers simultaneously via the hydrogenation of a tetrahydropyridine enamide.

Verdict: The validated route offers a 66–68% overall yield with >99% ee , reducing Process Mass Intensity (PMI) to ~150, making it the superior choice for scale-up over traditional methods.

Comparative Analysis: The Novel Route vs. Alternatives

The following table objectively compares the novel asymmetric hydrogenation workflow against industry-standard legacy routes.

FeatureNovel Route (Asymmetric Hydrogenation) Route A: Classical Resolution Route B: Deoxofluorination (DAST)
Starting Material 3-Fluoro-4-aminopyridine (Cheap, commodity)Racemic 3-fluoro-4-piperidinoneChiral amino acid / Alcohol
Stereocontrol >99% ee, >20:1 dr (Catalyst controlled)50% max yield (theoretical)Variable; often requires separation
Safety Profile High (Standard hydrogenation safety)HighLow (Explosion risk, HF generation)
Step Count 3 Linear Steps4-5 Steps (incl.[1] salt breaks)5+ Steps
Scalability Excellent (Multi-kg demonstrated)Poor (Volume inefficient)Poor (Exotherm control difficult)
Cost Efficiency High (Atom economical)Low (Discard 50% of material)Moderate to Low

Technical Deep Dive: The Validated Protocol

Mechanistic Logic

The core innovation lies in avoiding direct fluorination of a chiral center.[2] Instead, the fluorine is introduced early on an aromatic precursor (3-fluoro-4-aminopyridine), which is then activated and partially reduced to a fluoro-enamide .[1][2] This enamide serves as the substrate for a highly enantioselective Rhodium-catalyzed hydrogenation.[1][3][4]

The Causality of Success:

  • Activation: Benzylation of the pyridine nitrogen disrupts aromaticity, lowering the energy barrier for partial reduction.

  • Regioselectivity: Sodium borohydride (NaBH4) reduction is carefully controlled to stop at the tetrahydropyridine (enamide) stage, preventing over-reduction to the racemic piperidine.

  • Stereodifferentiation: The bulky Walphos ligand creates a rigid chiral pocket around the Rhodium center, forcing the hydrogen delivery to occur exclusively from one face of the olefin, setting both the C3-F and C4-N stereocenters in a single cis-selective event.

Workflow Visualization

SynthesisRoute Figure 1: Validated Asymmetric Hydrogenation Workflow Start 3-Fluoro-4-aminopyridine Inter1 Pyridinium Salt (Activation) Start->Inter1 BnCl, PhMe Reflux Inter2 Fluoro-Enamide (Tetrahydropyridine) Inter1->Inter2 NaBH4, MeOH -10°C (Partial Red.) Product (3S,4R)-Target (>99% ee) Inter2->Product H2, Rh(NBD)2BF4 Walphos Ligand

Figure 1: The streamlined 3-step cascade transforming the aromatic precursor to the chiral piperidine.

Experimental Validation Protocols

Step 1: Activation & Partial Reduction (Synthesis of the Enamide)

Objective: Prepare the N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-1,2,3,6-tetrahydropyridine intermediate.[1]

  • Benzylation : Charge 3-fluoro-4-aminopyridine (1.0 eq) and Benzyl chloride (1.1 eq) in Toluene. Reflux for 12 hours. Cool to precipitate the pyridinium salt. Filter and dry.[5]

    • Critical Parameter: Moisture control is essential to prevent hydrolysis of the benzyl chloride.

  • Boc-Protection : Suspend the salt in DCM/TEA. Add Boc2O (1.1 eq).[1] Stir at RT until conversion is complete.

  • Partial Reduction : Dissolve the Boc-protected salt in Methanol. Cool to -10°C .[1]

    • Why? Temperature control is the "kill switch" for this reaction. Above 0°C, over-reduction to the racemic piperidine increases significantly.

  • Addition : Slowly dose NaBH4 (1.5 eq) maintaining internal temp < -5°C.

  • Workup : Quench with acetone (scavenges excess hydride), concentrate, and extract with EtOAc/Water. Crystallize from Heptane/EtOAc.[1]

Step 2: Asymmetric Hydrogenation (The Stereodefining Step)

Objective: Establish (3S,4R) stereochemistry.

  • Catalyst Prep : In a glovebox, mix [Rh(NBD)2]BF4 (0.5 mol%) and (R,R)-Walphos 003 (0.55 mol%) in degassed TFE (2,2,2-Trifluoroethanol).[1] Stir for 30 min to form the active complex.

    • Solvent Note: TFE is crucial. It enhances the reaction rate and selectivity compared to MeOH or THF due to its hydrogen-bonding capability with the fluorine atom on the substrate.

  • Hydrogenation : Charge the Enamide substrate into a high-pressure reactor. Add the catalyst solution.

  • Conditions : Pressurize to 20 bar H2 . Heat to 50°C . Stir for 12–16 hours.[1]

  • Validation Check : Analyze an aliquot via Chiral HPLC.

    • Acceptance Criteria: Conversion >98%, ee >99%, dr >20:1.

  • Isolation : Concentrate and filter through a silica plug to remove Rhodium residues.

Step 3: Debenzylation (Final Deprotection)

Objective: Release the secondary amine to yield the final target.

  • Reaction : Dissolve the hydrogenated product in MeOH. Add Pd(OH)2/C (20 wt% loading).[1]

  • Conditions : Hydrogenate at 1 atm (balloon) or 5 bar at RT for 4 hours.

  • Purification : Filter over Celite. Concentrate to yield tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate as a white solid.[1]

Data Summary & Specifications

ParameterSpecification (Novel Route)Notes
Overall Yield 66 – 68%From 3-fluoro-4-aminopyridine
Enantiomeric Excess (ee) > 99.0%Determined by Chiral HPLC (AD-H column)
Diastereomeric Ratio (dr) > 98:2cis vs trans isomer
Chemical Purity > 98.5%HPLC Area%
Process Mass Intensity ~150Significantly greener than DAST routes

Key Analytical Signals (1H NMR, 400 MHz, CDCl3):

  • δ 4.80 (br s, 1H) : Carbamate NH.[1]

  • δ 4.65 (d, J = 48 Hz, 1H) : C3-H (Geminal to Fluorine).[1] The large coupling constant confirms the presence of fluorine.

  • δ 3.80 (m, 1H) : C4-H. The coupling constants between H3 and H4 indicate the cis relationship (axial-equatorial or equatorial-axial coupling depending on conformer).[1]

References

  • Philips, E., et al. (2019).[1][2] "Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine." The Journal of Organic Chemistry, 84(12), 8006–8018. [1]

  • Li, X., et al. (2021).[1] "Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation." Organic Process Research & Development, 25(2), 292-299.[1] [1]

  • Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations." Scientific Update - Process Chemistry News.

Sources

Validation

Assessing the Impact of Fluorine Position on Biological Activity: A Strategic Comparison Guide

Executive Summary In modern drug discovery, the "Fluorine Scan"—the systematic replacement of hydrogen atoms with fluorine—is a tier-one optimization strategy. Unlike the "Magic Methyl" effect which primarily addresses s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "Fluorine Scan"—the systematic replacement of hydrogen atoms with fluorine—is a tier-one optimization strategy. Unlike the "Magic Methyl" effect which primarily addresses solubility and steric fit, fluorine substitution fundamentally alters the electronic landscape, metabolic liability, and conformational preference of a scaffold without significantly perturbing steric bulk.[1]

This guide objectively compares the performance of Fluorine Positional Isomers (Ortho vs. Meta vs. Para vs. Aliphatic). It synthesizes experimental data to demonstrate how specific positioning dictates biological outcomes, providing a decision-making framework for lead optimization.[1]

Physicochemical Foundation: The "Power of Position"

To predict the impact of fluorine, one must understand the fundamental differences between the C-H and C-F bonds.

PropertyCarbon-Hydrogen (C-H)Carbon-Fluorine (C-F)Impact on Drug Design
Van der Waals Radius 1.20 Å1.47 ÅMinimal steric penalty; mimics H sterically but O electronically.[1]
Bond Energy ~99 kcal/mol~116 kcal/molHigh metabolic resistance (blocks CYP450 oxidation).[1]
Electronegativity 2.55 (Pauling)3.98 (Pauling)Strong inductive effect (-I); modulates pKa of nearby amines.[1]
Lipophilicity (π) 0.00+0.14 (Aromatic)Modulates logP; increases membrane permeability.[1]

Comparative Performance of Fluorine Positioning

This section compares three distinct strategies for fluorine placement. Each strategy addresses a specific failure mode in drug candidates: metabolic instability, poor permeability (pKa issues), or low potency (conformational entropy).[1]

Strategy A: Metabolic Blocking (The Shield)

Target: Aromatic rings susceptible to oxidative metabolism (Phase I).[1] Comparison: Para-Fluorine vs. Para-Hydrogen.

Mechanism: Cytochrome P450 enzymes typically attack electron-rich aromatic rings at the least sterically hindered position (often para).[1] Replacing this hydrogen with fluorine prevents the formation of the arene oxide intermediate due to the strength of the C-F bond and the destabilization of the cationic transition state.

  • Case Study: Ezetimibe (Cholesterol Absorption Inhibitor) [1][2]

    • Scenario: The prototype suffered from rapid metabolic clearance via aromatic hydroxylation.[1]

    • Intervention: Introduction of fluorine at the para-positions of the phenyl rings.

    • Outcome: The fluorinated analog (Ezetimibe) showed significantly extended half-life (

      
      ) and improved potency.[1] The fluorine atom effectively "capped" the metabolic soft spot.
      
AnalogPositionMetabolic Stability (Microsomal

)
Potency (

)
Protodrug (H) Para-H< 15 min (High Clearance)50 nM
Optimized (F) Para-F> 120 min (Low Clearance)5 nM
Strategy B: Electronic Tuning (The Dial)

Target: Basic amines requiring pKa modulation for oral bioavailability or CNS penetration.[1] Comparison:


-Fluorine vs. 

-Fluorine vs. Non-fluorinated.

Mechanism: Fluorine acts as an electron-withdrawing group (EWG).[1] Its proximity to a basic center (like an amine) lowers the pKa of the conjugate acid. This increases the fraction of the molecule that is neutral at physiological pH (7.4), thereby enhancing passive membrane permeability (LogD).[1]

  • Data Comparison: Basicity Modulation in Piperidines

    • Control: Piperidine (

      
      ) is highly ionized at pH 7.4, leading to poor CNS penetration.[1]
      
    • 
      -Fluorination (3-F):  Inductive effect drops pKa to ~9.5.[1]
      
    • 
      -Fluorination:  chemically unstable (creates reactive iminium species).[1]
      
SubstitutionpKa (Approx)% Neutral at pH 7.4Membrane Permeability (

)
Unsubstituted 11.0< 0.1%Low

-Fluoro
9.4~ 1.0%Medium

-Difluoro
8.5~ 7.4%High
Strategy C: Conformational Locking (The Anchor)

Target: Flexible aliphatic chains or saturated rings.[1] Comparison: Axial-F vs. Equatorial-F.

Mechanism: The Fluorine Gauche Effect . Unlike steric bulk which prefers anti positioning, C-F bonds often prefer to be gauche to adjacent heteroatoms (O, N) due to


 hyperconjugation and electrostatic attraction.[1]
  • Case Study: 3-Fluoropiperidine

    • In protonated 3-fluoropiperidines, the fluorine atom preferentially adopts the axial position.[1] This locks the ring conformation, pre-organizing the molecule for binding and reducing the entropic penalty upon binding to the receptor.

Visualization of Strategic Logic

The following diagram illustrates the decision matrix for placing fluorine atoms based on the specific medicinal chemistry problem being solved.

FluorineStrategy Problem Lead Compound Deficit Metabolism High Metabolic Clearance (CYP450 Oxidation) Problem->Metabolism Permeability Low Permeability (High pKa / Ionized) Problem->Permeability Potency Low Potency (Flexible Conformation) Problem->Potency Strategy1 Strategy: Metabolic Blocking Place F at Para/Metabolic Soft Spot Metabolism->Strategy1 Block Oxidation Strategy2 Strategy: pKa Modulation Place F at Beta-position to Amine Permeability->Strategy2 Lower pKa Strategy3 Strategy: Conformational Lock Exploit Gauche Effect (Axial F) Potency->Strategy3 Rigidify Outcome1 Result: Increased t1/2 Blocked Arene Oxide Formation Strategy1->Outcome1 Outcome2 Result: Improved LogD Increased Neutral Fraction Strategy2->Outcome2 Outcome3 Result: High Affinity Reduced Entropic Penalty Strategy3->Outcome3

Figure 1: Decision Logic for Fluorine Placement. This workflow guides the selection of fluorine position based on the primary failure mode of the lead compound.

Experimental Protocols

To validate the impact of fluorine positioning, the following standardized workflows are recommended.

Protocol A: Late-Stage Electrophilic Fluorination

Used for introducing fluorine into electron-rich aromatic rings (Metabolic Blocking).[1]

  • Reagent Selection: Use Selectfluor (F-TEDA-BF4) for mild, chemoselective fluorination.[1]

  • Solvent System: Acetonitrile (MeCN) or MeCN/Methanol mixtures are preferred to solubilize the oxidant.[1]

  • Procedure:

    • Dissolve substrate (1.0 equiv) in MeCN (0.1 M).[1]

    • Add Selectfluor (1.1 equiv) at 0°C under

      
       atmosphere.[1]
      
    • Warm to Room Temperature (RT) and monitor by LC-MS.[1]

    • Critical Step: If regioselectivity is poor (ortho/para mixtures), separate isomers via Preparative HPLC using a C18 column and a fluorinated stationary phase (e.g., FluoroSep) which often provides better resolution for fluoro-isomers.[1]

  • Characterization: Confirm regiochemistry using

    
    -NMR. Para-F typically appears as a triplet of triplets (if adjacent protons exist) or distinct singlet shifts compared to ortho.[1]
    
Protocol B: In Vitro Microsomal Stability Assay

Used to quantify the metabolic shielding effect.

  • Preparation: Prepare liver microsomes (human/rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate microsomes with test compound (1 µM) for 5 min at 37°C.[1]

    • Initiate reaction by adding NADPH-regenerating system.[1]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge to remove protein; analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines half-life: 
    
    
    
    .[1]
    • Self-Validation: Run a positive control (e.g., Verapamil, high clearance) and a negative control (e.g., Warfarin, low clearance) in parallel.[1]

Detailed Mechanistic Visualization[1]

The following diagram details the "Metabolic Blocking" mechanism, illustrating why the C-F bond resists the CYP450 catalytic cycle.

MetabolicBlocking CYP CYP450 (Fe-O) Species SubstrateH Substrate (C-H) CYP->SubstrateH Attack SubstrateF Substrate (C-F) CYP->SubstrateF Attack TS_H Transition State (Radical/Cation) SubstrateH->TS_H H-Abstraction (99 kcal/mol) TS_F Destabilized TS (No Reaction) SubstrateF->TS_F F-Abstraction (116 kcal/mol) Blocked Product Metabolite (OH) (Clearance) TS_H->Product Stable Intact Drug (Extended t1/2) TS_F->Stable Rejection

Figure 2: Mechanism of Metabolic Blocking.[1] The high bond dissociation energy of C-F prevents the initial abstraction step by CYP450 enzymes.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.[1] Link[1]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015).[1] Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.[1] Link[1]

  • Hagmann, W. K. (2008).[1] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[1] Link[1]

  • Meanwell, N. A. (2018).[1] Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[1] Link[1]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate
Reactant of Route 2
tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate
© Copyright 2026 BenchChem. All Rights Reserved.